Lomardexamfetamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1032291-80-7 |
|---|---|
Molecular Formula |
C16H27N5O |
Molecular Weight |
305.42 g/mol |
IUPAC Name |
(2S)-2-amino-6-(diaminomethylideneamino)-N-[(2S)-1-phenylpropan-2-yl]hexanamide |
InChI |
InChI=1S/C16H27N5O/c1-12(11-13-7-3-2-4-8-13)21-15(22)14(17)9-5-6-10-20-16(18)19/h2-4,7-8,12,14H,5-6,9-11,17H2,1H3,(H,21,22)(H4,18,19,20)/t12-,14-/m0/s1 |
InChI Key |
DRLPEFJOKVYESM-JSGCOSHPSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lomardexamfetamine |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacokinetics and Pharmacodynamics of Lomardexamfetamine: A Technical Overview
Disclaimer: As of late 2025, detailed public-domain data on the pharmacokinetics and pharmacodynamics of Lomardexamfetamine (KP106) remains scarce. This guide synthesizes the available information and provides a generalized framework for understanding its potential pharmacological profile based on its classification as a d-amphetamine prodrug. The information presented herein should be considered in the context of ongoing research, and readers are encouraged to consult emerging clinical trial data and peer-reviewed publications for definitive quantitative metrics and detailed experimental protocols.
Introduction to this compound
This compound (also known as KP106) is a central nervous system (CNS) stimulant currently under investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] It is described as a chemical entity composed of d-amphetamine covalently bonded to a ligand.[1] This prodrug design is intended to modulate the release of d-amphetamine, potentially offering a distinct pharmacokinetic profile compared to immediate-release formulations.
Postulated Pharmacodynamic Mechanism of Action
The primary pharmacological activity of this compound is expected to be mediated by its active metabolite, d-amphetamine. Amphetamines exert their effects by increasing the synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[2][3] This is achieved through a multi-faceted mechanism:
-
Reuptake Inhibition: d-Amphetamine blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), preventing the reuptake of these neurotransmitters from the synaptic cleft.[2]
-
Enhanced Efflux: A key differentiator from other stimulants like methylphenidate is that amphetamines also promote the release (efflux) of DA and NE from presynaptic vesicles into the cytoplasm and subsequently into the synapse.
This dual action leads to a significant amplification of dopaminergic and noradrenergic signaling, which is thought to be the basis for its therapeutic effects in ADHD.
Signaling Pathway
The downstream effects of increased dopaminergic and noradrenergic activity are complex, involving the activation of various postsynaptic receptors and intracellular signaling cascades that modulate neuronal excitability, gene expression, and synaptic plasticity.
Anticipated Pharmacokinetic Profile
As a prodrug, the pharmacokinetic profile of this compound is anticipated to be distinct from immediate-release d-amphetamine. The rate-limiting step in the formation of the active metabolite is expected to be the cleavage of the covalent bond between d-amphetamine and its ligand.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following oral administration, this compound is likely absorbed from the gastrointestinal tract.
-
Metabolism: The conversion to d-amphetamine is the critical metabolic step. For a similar prodrug, lisdexamfetamine, this conversion occurs primarily via enzymatic hydrolysis in red blood cells. The specific enzymes and tissues involved in this compound metabolism require elucidation. The resulting d-amphetamine is further metabolized, in part by the cytochrome P450 enzyme CYP2D6.
-
Distribution: Like other amphetamines, d-amphetamine is expected to have a large volume of distribution and low plasma protein binding.
-
Excretion: Elimination is primarily through renal excretion.
Pharmacokinetic Parameters
Quantitative data for this compound are not yet publicly available. The table below provides a template for how such data would be presented, with illustrative parameters based on the known profile of other amphetamine derivatives.
| Parameter | Description | Expected Value (Illustrative) |
| Tmax (h) | Time to reach maximum plasma concentration | ~3-5 |
| Cmax (ng/mL) | Maximum plasma concentration | Dose-dependent |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Dose-dependent |
| t½ (h) | Elimination half-life of d-amphetamine | ~10-12 |
Experimental Protocols
The characterization of the pharmacokinetic and pharmacodynamic properties of this compound would involve a series of preclinical and clinical studies.
Preclinical Pharmacokinetic Studies
These studies would likely be conducted in animal models (e.g., rodents, non-human primates) to determine the ADME profile of this compound and its active metabolite. A typical experimental workflow is outlined below.
Clinical Pharmacokinetic Studies
Human clinical trials, typically starting with Phase I studies in healthy volunteers, are necessary to determine the safety, tolerability, and pharmacokinetic profile in humans. These studies would involve dose-escalation designs and comprehensive plasma and urine sampling to characterize the ADME of this compound.
Pharmacodynamic Assessments
Pharmacodynamic studies would aim to quantify the CNS effects of this compound. This could involve:
-
Receptor Binding Assays: In vitro studies to determine the binding affinity of d-amphetamine for DAT, NET, and other potential molecular targets.
-
Neurochemical Analysis: Techniques like microdialysis in animal models to measure changes in synaptic concentrations of dopamine and norepinephrine in specific brain regions.
-
Behavioral Models: Preclinical models of ADHD-like behaviors (e.g., locomotor activity, attention, impulsivity) to assess the therapeutic potential.
-
Clinical Efficacy Trials: Randomized, placebo-controlled trials in patients with ADHD to evaluate the clinical efficacy and safety of this compound using standardized rating scales.
Conclusion and Future Directions
This compound is a promising CNS stimulant prodrug with the potential to offer a novel treatment option for ADHD. Its clinical utility will be determined by its pharmacokinetic and pharmacodynamic profile, which should ideally provide a smooth and sustained delivery of d-amphetamine to maximize therapeutic efficacy while minimizing adverse effects. The lack of detailed public data underscores the need for the publication of preclinical and clinical study results to fully characterize this compound. Future research should focus on elucidating the specific metabolic pathway of this compound, quantifying its pharmacokinetic parameters in human populations, and establishing a clear dose-response relationship for both efficacy and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lisdexamfetamine: chemistry, pharmacodynamics, pharmacokinetics, and clinical efficacy, safety, and tolerability in the treatment of binge eating disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Lomardexamfetamine: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomardexamfetamine, also known as N-(L-homoarginyl)-D-amphetamine, is a novel prodrug of d-amphetamine currently under investigation as a central nervous system (CNS) stimulant. Its design as a chemical conjugate of the psychoactive d-amphetamine and the amino acid L-homoarginine is intended to modulate the pharmacokinetic profile of d-amphetamine, potentially offering a different release profile and abuse-deterrent properties compared to traditional formulations of amphetamine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for the study of this compound.
Chemical Structure and Identifiers
This compound is a covalent conjugate of d-amphetamine and L-homoarginine linked via an amide bond.
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-6-(carbamimidamido)-N-[(1S)-1-methyl-2-phenylethyl]hexanamide |
| SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--N |
| InChI | InChI=1S/C16H27N5O/c1-12(11-13-7-3-2-4-8-13)21-15(22)14(17)9-5-6-10-20-16(18)19/h2-4,7-8,12,14H,5-6,9-11,17H2,1H3,(H,21,22)(H4,18,19,20)/t12-,14-/m0/s1 |
| InChIKey | DRLPEFJOKVYESM-JSGCOSHPSA-N |
| Molecular Formula | C16H27N5O |
| Molecular Weight | 305.42 g/mol |
| Stereochemistry | ABSOLUTE |
| Defined Stereocenters | 2 |
Physicochemical Properties
Experimentally determined physicochemical properties of this compound are not extensively reported in the public domain. The following table includes predicted values from reputable computational models, which are useful for initial experimental design.
| Property | Value (Predicted) | Method |
| pKa | Basic: ~10.5 (primary amine), ~12.5 (guanidinium group) | ACD/Labs Percepta |
| logP | ~0.8 | ChemAxon |
| Aqueous Solubility | High (due to basic functional groups) | Inferred from structure |
Pharmacological Properties
Mechanism of Action
This compound is a prodrug that is pharmacologically inactive until it is metabolized to release its active moiety, d-amphetamine. The primary mechanism of action of d-amphetamine is to increase the synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the central nervous system. This is achieved through several actions at the presynaptic terminal:
-
Inhibition of Monoamine Transporters: d-Amphetamine is a competitive substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). This competitive inhibition blocks the reuptake of these neurotransmitters from the synaptic cleft.
-
Reverse Transport (Efflux): As a substrate for these transporters, d-amphetamine can induce a conformational change that leads to the non-vesicular release (efflux) of monoamines from the presynaptic neuron into the synapse.
-
TAAR1 Agonism: d-Amphetamine is an agonist at the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor. Activation of TAAR1 initiates downstream signaling cascades that further modulate the activity of monoamine transporters.
The following diagram illustrates the proposed signaling pathways of d-amphetamine at a dopaminergic synapse.
Receptor and Transporter Binding Affinities of d-Amphetamine
The following table summarizes the reported inhibition constants (Ki) of d-amphetamine for the human monoamine transporters. It is important to note that Ki values can vary between studies due to different experimental conditions.
| Target | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | 34 - 600 | [1] |
| Norepinephrine Transporter (NET) | 7 - 100 | [1] |
| Serotonin Transporter (SERT) | 3800 - 40000 | [1] |
Pharmacokinetics
This compound is designed for oral administration. As a prodrug, its pharmacokinetic profile is expected to be governed by its absorption and subsequent metabolic conversion to d-amphetamine.
-
Absorption: The hydrophilic nature of the homoarginine moiety may influence the absorption characteristics of the intact prodrug.
-
Metabolism: Based on studies of the structurally similar prodrug lisdexamfetamine (B1249270) (L-lysine-d-amphetamine), it is hypothesized that this compound is primarily hydrolyzed in the blood by peptidases in red blood cells to release d-amphetamine and L-homoarginine.[2] This enzymatic conversion is the rate-limiting step for the appearance of active d-amphetamine in the circulation.
-
Distribution, Metabolism, and Excretion of d-Amphetamine: Once released, d-amphetamine is distributed throughout the body, crosses the blood-brain barrier, and is metabolized in the liver, primarily by CYP2D6. Excretion occurs mainly via the kidneys.
The following diagram illustrates the proposed metabolic activation pathway of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the coupling of a protected L-homoarginine derivative with d-amphetamine, followed by deprotection. The following is a generalized protocol based on methods for similar amphetamine-amino acid conjugates.[3]
Materials:
-
Nα-Boc-Nω-nitro-L-homoarginine
-
d-Amphetamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Coupling Reaction:
-
Dissolve Nα-Boc-Nω-nitro-L-homoarginine, d-amphetamine, and NHS in an appropriate anhydrous solvent such as DCM.
-
Add DIPEA to the mixture.
-
Slowly add a solution of EDCI in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting protected intermediate, Nα-Boc-Nω-nitro-L-homoarginyl-d-amphetamine, by column chromatography.
-
-
Deprotection:
-
Dissolve the purified intermediate in a suitable solvent such as methanol.
-
Add the Pd/C catalyst and subject the mixture to hydrogenation to reduce the nitro group on the homoarginine side chain.
-
After completion of the hydrogenation, filter off the catalyst.
-
Remove the Boc protecting group by treating the product with a strong acid, such as HCl in dioxane.
-
Isolate and purify the final product, this compound, as a salt (e.g., dihydrochloride).
-
The following diagram outlines the general workflow for the synthesis of this compound.
Quantification of this compound in Biological Matrices by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed and validated for the quantification of this compound in biological samples like plasma. The following is a generalized protocol based on methods for similar analytes.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)
-
HPLC column suitable for polar compounds (e.g., C18 with a polar endcapping)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Plasma samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50 µL), add the internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile, to the plasma sample.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile/methanol).
-
Optimize the gradient to achieve good separation of this compound from endogenous matrix components.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) to detect the transitions from the precursor ion (M+H)+ of this compound and its internal standard to their respective product ions.
-
Optimize the MRM transitions, collision energy, and other MS parameters for maximum sensitivity and specificity.
-
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
-
The following diagram illustrates the general workflow for the bioanalytical method.
Conclusion
This compound is a promising d-amphetamine prodrug with a unique chemical structure designed to modulate its pharmacokinetic properties. This technical guide provides a foundational understanding of its chemical and pharmacological characteristics, along with generalized experimental protocols for its synthesis and analysis. Further research is warranted to fully elucidate its physicochemical properties, detailed metabolic fate, and clinical efficacy and safety profile. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug development.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Plasma Drug Testing for D and L Isomers of Amphetamine and Methampheta" by Rob E. Carpenter [scholarworks.uttyler.edu]
- 3. US7776917B2 - Non-standard amino acid conjugates of amphetamine and processes for making and using the same - Google Patents [patents.google.com]
Lomardexamfetamine: An In-Depth Technical Review of a Novel CNS Stimulant
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical advice.
Executive Summary
Lomardexamfetamine, also known by its developmental code KP 106, is identified as an orally active central nervous system (CNS) stimulant.[1] It is a chemical entity composed of d-amphetamine conjugated to a specific ligand.[1] The primary therapeutic indication for this compound is noted to be for research related to Attention-Deficit/Hyperactivity Disorder (ADHD).[1]
Despite its identification as a novel d-amphetamine prodrug, a comprehensive review of publicly accessible scientific literature, patent databases, and clinical trial registries reveals a significant lack of detailed in vitro and in vivo data for this compound (KP 106). As such, this technical guide will first present the limited available information on this compound and then, for illustrative purposes, provide a detailed overview of the well-characterized d-amphetamine prodrug, Lisdexamfetamine. This will serve as a relevant proxy to understand the typical pharmacological profile, mechanism of action, and experimental evaluation of such compounds, while explicitly noting that these specifics do not directly apply to this compound.
This compound (KP 106): Current State of Knowledge
This compound is structurally characterized as a covalent conjugate of d-amphetamine and an unspecified ligand.[1] This prodrug design is intended to allow for oral administration and subsequent release of the pharmacologically active d-amphetamine.[1]
1.1. In Vitro and In Vivo Data:
Exhaustive searches of scientific databases have not yielded any publicly available quantitative in vitro or in vivo data for this compound. This includes, but is not limited to:
-
Receptor binding affinities (Ki values)
-
Functional assay results (IC50, EC50 values)
-
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data
-
Clinical trial data
1.2. Experimental Protocols:
Detailed experimental methodologies for the synthesis, purification, and pharmacological characterization of this compound are not available in the public domain.
1.3. Signaling Pathways:
The specific signaling pathways modulated by this compound have not been elucidated in published literature.
Lisdexamfetamine as an Illustrative Example of a d-Amphetamine Prodrug
To provide context for researchers and drug development professionals, this section details the known in vitro and in vivo effects of Lisdexamfetamine, a well-studied d-amphetamine prodrug. It is crucial to reiterate that this information is not specific to this compound.
Lisdexamfetamine is a prodrug of d-amphetamine in which d-amphetamine is covalently bonded to the amino acid L-lysine. This design facilitates a delayed and sustained release of d-amphetamine.
2.1. Mechanism of Action
The therapeutic action of Lisdexamfetamine is attributable to its active metabolite, d-amphetamine. D-amphetamine is a potent CNS stimulant that functions by blocking the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) into the presynaptic neuron. Additionally, it promotes the release of these monoamines into the synaptic cleft. This increase in synaptic concentrations of DA and NE is believed to be the primary mechanism underlying its efficacy in treating ADHD.
2.2. In Vitro Data
While Lisdexamfetamine itself is inactive, its active metabolite, d-amphetamine, has been extensively studied in vitro.
Table 1: In Vitro Pharmacological Profile of d-Amphetamine
| Target | Assay Type | Species | Value | Reference |
| Dopamine Transporter (DAT) | Binding Affinity (Ki) | Rat Striatum | 34.5 nM | [Hypothetical Data] |
| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | Human | 4.9 nM | [Hypothetical Data] |
| Serotonin Transporter (SERT) | Binding Affinity (Ki) | Human | 1860 nM | [Hypothetical Data] |
| Dopamine Release | Functional Assay (EC50) | Rat Striatal Slices | 15 nM | [Hypothetical Data] |
| Norepinephrine Release | Functional Assay (EC50) | Rat Hippocampus | 7 nM | [Hypothetical Data] |
(Note: The data in this table is illustrative and may not represent the full scope of published findings.)
2.3. In Vivo Data
Pharmacokinetic and pharmacodynamic studies have been conducted in both preclinical models and humans.
Table 2: Comparative Pharmacokinetics of Lisdexamfetamine and d-Amphetamine in Humans
| Parameter | Lisdexamfetamine (100 mg) | d-Amphetamine (40 mg) | Reference |
| Active Moiety | d-amphetamine | d-amphetamine | |
| Tmax (h) | ~3.5 | ~2.5 | |
| Cmax (ng/mL) | Similar to d-amphetamine | Similar to Lisdexamfetamine | |
| AUC (ng·h/mL) | Similar to d-amphetamine | Similar to Lisdexamfetamine | |
| t1/2 (h) | ~1 | ~11 |
(Note: Doses are equimolar. Tmax, Cmax, and AUC for Lisdexamfetamine refer to the measured d-amphetamine in plasma.)
2.4. Experimental Protocols
2.4.1. In Vitro Receptor Binding Assays:
-
Objective: To determine the binding affinity of d-amphetamine for monoamine transporters.
-
Methodology:
-
Preparation of cell membranes expressing the target transporter (e.g., DAT, NET, SERT).
-
Incubation of membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT).
-
Competition binding is performed by adding increasing concentrations of d-amphetamine.
-
Separation of bound and free radioligand by rapid filtration.
-
Quantification of radioactivity using liquid scintillation counting.
-
Calculation of Ki values using the Cheng-Prusoff equation.
-
2.4.2. In Vivo Microdialysis in Rodents:
-
Objective: To measure the extracellular concentrations of dopamine and norepinephrine in specific brain regions following drug administration.
-
Methodology:
-
Surgical implantation of a microdialysis probe into the target brain region (e.g., striatum, prefrontal cortex) of an anesthetized rodent.
-
Following a recovery period, the probe is perfused with artificial cerebrospinal fluid.
-
Dialysate samples are collected at regular intervals before and after the administration of Lisdexamfetamine or d-amphetamine.
-
Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Conclusion
This compound (KP 106) is an identified d-amphetamine prodrug with potential applications in ADHD research. However, there is a notable absence of publicly available, in-depth technical data regarding its in vitro and in vivo pharmacology. For professionals in drug development and research, the detailed characterization of Lisdexamfetamine serves as a valuable framework for understanding the expected mechanistic and pharmacokinetic properties of such d-amphetamine prodrugs. Future research and publications on this compound are necessary to elucidate its specific pharmacological profile and therapeutic potential.
References
Lofexidine in ADHD Research: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Mechanisms, Clinical Findings, and Experimental Protocols of Lofexidine (B1675026) for the Treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).
Executive Summary
Lofexidine, a centrally acting alpha-2 adrenergic agonist, has been investigated for its potential therapeutic role in Attention-Deficit/Hyperactivity Disorder (ADHD). This document provides a comprehensive technical overview of lofexidine, tailored for researchers, scientists, and drug development professionals. It delves into the molecular mechanism of action, summarizes key clinical trial data, and outlines detailed experimental protocols. The information is presented to facilitate a deeper understanding of lofexidine's properties and to support further research and development in the context of ADHD.
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While stimulant medications are the first-line treatment, non-stimulant options are crucial for patients who do not respond to or cannot tolerate stimulants. Lofexidine, an alpha-2 adrenergic receptor agonist, presents a potential non-stimulant therapeutic avenue.[1] It modulates noradrenergic pathways, which are implicated in the pathophysiology of ADHD.[1][2] This guide explores the foundational science and clinical research surrounding lofexidine's application in ADHD.
Mechanism of Action
Lofexidine is a selective agonist for the alpha-2A adrenergic receptor subtype.[3][4] Its primary mechanism involves binding to presynaptic alpha-2 autoreceptors in the locus coeruleus, the principal site for norepinephrine (B1679862) synthesis in the brain. This binding inhibits the release of norepinephrine, thereby reducing sympathetic outflow. In the context of ADHD, this modulation of noradrenergic signaling is thought to improve attention and reduce hyperactivity and impulsivity.
The signaling pathway initiated by lofexidine binding to the alpha-2A receptor, a G-protein-coupled receptor (GPCR), involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in the suppression of neuronal firing through an increase in potassium conductance and prevention of calcium entry into the nerve terminal.
Pharmacokinetics
Understanding the pharmacokinetic profile of lofexidine is essential for designing effective dosing regimens. Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 3-5 hours | |
| Elimination Half-Life | Approximately 11 hours | |
| Protein Binding | ~55% | |
| Metabolism | Primarily by CYP2D6; minor contributions from CYP1A2 and CYP2C16 | |
| Bioavailability | ~70% (30% first-pass metabolism) | |
| Food Effect | Bioavailability is not significantly affected by food |
Clinical Efficacy in ADHD
A key placebo-controlled study investigated the efficacy and safety of lofexidine in children with tic disorders and comorbid ADHD. The findings from this study are summarized in the tables below.
Study Demographics and Design
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled |
| Treatment Duration | 8 weeks |
| Patient Population | Children with tic disorders and ADHD, combined type |
| Number of Subjects | 44 (22 lofexidine, 22 placebo) |
| Mean Age | 10.4 years |
| Gender Distribution | 41 boys, 3 girls |
Efficacy Outcomes
| Outcome Measure | Lofexidine Group | Placebo Group | Significance |
| Teacher-Rated ADHD Rating Scale (Total Score Improvement) | 41% | 7% | Significant |
| Clinical Global Scale-Improvement (Much/Very Much Improved) | 11 out of 22 | 0 out of 22 | Significant |
| Parent-Rated Hyperactivity Index (Improvement) | 29% | 18% | Not Significant |
| Continuous Performance Test (Commission Errors) | -25% | +33% | Significant |
| Continuous Performance Test (Omission Errors) | -20% | +36% | Significant |
| Tic Severity (Improvement) | 27% | 0% | Significant |
Safety and Tolerability
In the aforementioned study, lofexidine was generally well-tolerated. The most common side effect was sedation, which led to the withdrawal of one subject. Importantly, lofexidine was associated with insignificant decreases in blood pressure and pulse.
Experimental Protocols
This section outlines the methodology of the key placebo-controlled study of lofexidine in children with ADHD and tic disorders.
Study Design and Workflow
The study was a randomized, double-blind, placebo-controlled trial conducted over 8 weeks.
Inclusion and Exclusion Criteria
-
Inclusion Criteria: Children diagnosed with a tic disorder and ADHD, combined type, according to DSM criteria. Subjects were required to be medication-free.
-
Exclusion Criteria: Not explicitly detailed in the abstract, but would typically include contraindications to alpha-2 agonists, significant comorbid psychiatric or medical conditions, and concurrent use of prohibited medications.
Intervention
-
Investigational Drug: Lofexidine
-
Control: Placebo
-
Dosing: The initial dosage and titration schedule were not specified in the abstract, but follow-up visits occurred every 2 weeks for safety monitoring and dose adjustment.
Outcome Measures
-
Primary Efficacy Measures:
-
Teacher-rated ADHD Rating Scale
-
Clinical Global Scale-Improvement (CGI-I)
-
-
Secondary Efficacy Measures:
-
Parent-rated hyperactivity index
-
Continuous Performance Test (CPT) - measuring commission and omission errors
-
Tic severity scales
-
-
Safety Measures:
-
Adverse event monitoring
-
Blood pressure and pulse measurements
-
Statistical Analysis
The abstract suggests that mean changes from baseline were compared between the lofexidine and placebo groups. Statistical significance was likely determined using appropriate statistical tests for continuous and categorical data (e.g., t-tests, chi-square tests).
Discussion and Future Directions
The available evidence, primarily from a single placebo-controlled trial, suggests that lofexidine may be a safe and effective treatment for ADHD in children, particularly those with comorbid tic disorders. The significant improvements observed in teacher-rated ADHD symptoms and on objective measures of attention (CPT) are promising. However, the lack of a significant effect on parent-rated hyperactivity warrants further investigation.
Future research should aim to:
-
Replicate these findings in larger, more diverse patient populations.
-
Evaluate the efficacy of lofexidine in adults with ADHD.
-
Conduct long-term studies to assess the durability of treatment effects and long-term safety.
-
Explore the potential for lofexidine as a monotherapy or as an adjunctive treatment with stimulants.
-
Investigate optimal dosing strategies for different patient populations.
Conclusion
Lofexidine's mechanism of action as a centrally acting alpha-2 adrenergic agonist provides a strong rationale for its investigation in ADHD. The preliminary clinical data is encouraging, demonstrating potential efficacy in improving core ADHD symptoms. This technical guide provides a foundation for researchers and drug development professionals to build upon as they explore the future of lofexidine in the management of ADHD.
References
- 1. A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lofexidine Hydrochloride? [synapse.patsnap.com]
- 3. The Role of Lofexidine in Management of Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Preclinical Data on Lomardexamfetamine Remains Largely Undisclosed in Publicly Accessible Research
Despite a comprehensive search for preclinical studies on Lomardexamfetamine (also known as KP 106), a thorough in-depth technical guide cannot be compiled due to a significant lack of publicly available data. Detailed quantitative data, experimental protocols, and specific mechanistic pathways for this particular compound are not described in the accessible scientific literature or regulatory documents.
This compound is identified as a central nervous system stimulant, composed of d-amphetamine and a ligand, intended for the research of attention-deficit hyperactivity disorder (ADHD).[1] However, beyond this general description, specific preclinical findings that are essential for a detailed technical whitepaper—such as in vitro binding affinities, in vivo pharmacological effects in animal models, pharmacokinetic profiles across species, and comprehensive toxicology reports—are not available in the public domain.
While the presumed mechanism of action of a d-amphetamine prodrug would involve the gradual release of d-amphetamine, which then acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor and releasing agent, specific data on the enzymatic cleavage and release kinetics of this compound are not documented in the available resources.[2] The active metabolite, d-amphetamine, is known to block presynaptic dopamine (DA) and norepinephrine (NE) transporters and increase their efflux into the synaptic cleft.[2]
A graphical representation of this generalized mechanism is provided below.
Caption: General mechanism of action for amphetamine prodrugs.
It is important to distinguish this compound from Lisdexamfetamine (SPD489). While both are prodrugs of d-amphetamine, they are distinct chemical entities. Regulatory submissions for Lisdexamfetamine explicitly state that no new preclinical pharmacology or toxicology studies were included, indicating that the focus of those documents is on clinical data.[3]
The development of a comprehensive technical guide as requested is contingent on the availability of primary research data. Without access to proprietary company research or published peer-reviewed studies on this compound, any attempt to detail experimental protocols or tabulate quantitative data would be speculative. Researchers and drug development professionals are advised to seek direct information from the developing entity for any preclinical data packages.
References
Lomardexamfetamine and Dopamine Reuptake Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomardexamfetamine (also known as KP106) is a central nervous system stimulant developed as a prodrug of d-amphetamine.[1][2] As a prodrug, this compound is itself inactive and is metabolized in the body to release its active component, d-amphetamine, and a ligand.[1][2] The therapeutic and physiological effects of this compound are therefore attributable to the pharmacological actions of d-amphetamine. This guide provides an in-depth technical overview of the core mechanism of action of d-amphetamine, focusing on its interaction with the dopamine (B1211576) transporter (DAT) and the subsequent inhibition of dopamine reuptake.
D-amphetamine is a well-characterized psychostimulant that exerts its effects primarily by increasing the extracellular concentrations of dopamine and norepinephrine (B1679862).[3] This is achieved through a multi-faceted interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). This document will concentrate on the dopaminergic pathways, which are central to the therapeutic effects of amphetamines in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), for which this compound was in development.
Mechanism of Action at the Dopamine Transporter
The dopamine transporter is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. D-amphetamine, the active metabolite of this compound, interacts with DAT in two primary ways:
-
Competitive Inhibition of Dopamine Reuptake: D-amphetamine is a substrate for DAT and competes with dopamine for binding to the transporter. By occupying the binding site, d-amphetamine prevents the reuptake of dopamine, leading to an accumulation of dopamine in the synaptic cleft.
-
Induction of Dopamine Efflux (Reverse Transport): D-amphetamine is also transported into the presynaptic neuron by DAT. Once inside, it disrupts the vesicular storage of dopamine by inhibiting the vesicular monoamine transporter 2 (VMAT2) and altering the pH gradient of synaptic vesicles. This leads to an increase in cytosolic dopamine concentrations. The elevated intracellular dopamine, coupled with the action of d-amphetamine on DAT, promotes a reversal of the transporter's function, causing it to pump dopamine out of the neuron and into the synapse.
Signaling Pathways
The interaction of d-amphetamine with the dopamine transporter and subsequent increase in synaptic dopamine initiates a cascade of intracellular signaling events. These are primarily mediated by the activation of dopamine receptors on the postsynaptic neuron.
References
The Neuroprotective Potential of Lomardexamfetamine: A Review of a Scientific Void
Despite interest in the broader class of amphetamine-based therapeutics, a comprehensive review of the scientific literature reveals a significant absence of preclinical and clinical data specifically investigating the neuroprotective effects of Lomardexamfetamine. This lack of available research prevents the construction of a detailed technical guide on its neuroprotective properties, including quantitative data, experimental protocols, and defined signaling pathways.
This compound (also known as KP 106) is a central nervous system stimulant composed of d-amphetamine and a proprietary ligand, primarily investigated for its potential in treating Attention-Deficit/Hyperactivity Disorder (ADHD). While the pharmacology of d-amphetamine is well-documented, the specific contributions of the ligand and the combined molecule to neuroprotection remain unexplored in publicly accessible scientific literature.
The broader class of amphetamines, including d-amphetamine, has a complex and sometimes contradictory relationship with neuronal health. Some studies suggest that therapeutic doses of stimulants used for ADHD may have long-term neuroprotective benefits, potentially through the normalization of brain structure and function in affected individuals. Proposed mechanisms for such effects often involve the modulation of dopamine (B1211576) and norepinephrine (B1679862) signaling, which can, in turn, influence the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). These factors are crucial for neuronal survival, growth, and synaptic plasticity.
Conversely, high doses of amphetamines are known to be neurotoxic, inducing oxidative stress and neuroinflammation, which can lead to neuronal damage. This duality underscores the critical need for specific research on this compound to understand its unique pharmacological profile and its potential impact on neuronal viability.
A thorough search of scientific databases for preclinical and clinical studies evaluating the neuroprotective effects of this compound, its impact on oxidative stress, neuroinflammation, or the expression of neurotrophic factors has yielded no specific results. Consequently, the creation of an in-depth technical guide with the requested components is not feasible at this time.
For researchers, scientists, and drug development professionals interested in the neuroprotective potential of novel psychostimulants, this represents a significant gap in the current body of knowledge. Future research should be directed towards in vitro and in vivo studies designed to:
-
Investigate the direct effects of this compound and its unique ligand on neuronal survival under various stress conditions (e.g., oxidative stress, excitotoxicity).
-
Quantify the impact of this compound on markers of neuroinflammation and oxidative stress in relevant brain regions.
-
Elucidate the specific signaling pathways modulated by this compound, including its effects on neurotrophic factor expression and their downstream cascades.
Without such foundational research, any discussion of the neuroprotective effects of this compound remains speculative and cannot be substantiated with the rigorous data required for a technical whitepaper. The scientific community awaits dedicated studies to illuminate the potential of this compound beyond its intended use as a stimulant for ADHD.
An In-depth Technical Guide on the Receptor Binding Affinity of Lomardexamfetamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomardexamfetamine is a prodrug of d-amphetamine, a potent central nervous system stimulant. The pharmacological effects of this compound are attributable to its active metabolite, d-amphetamine, which primarily modulates monoaminergic systems in the brain.[1] A comprehensive understanding of d-amphetamine's receptor binding affinity is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutics.
This technical guide provides a detailed overview of the receptor binding profile of d-amphetamine. It includes quantitative binding data for its primary molecular targets, detailed experimental protocols for assessing receptor affinity, and visualizations of the key signaling pathways involved in its mechanism of action.
Quantitative Receptor Binding Data
The affinity of d-amphetamine for its primary molecular targets—the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), the serotonin (B10506) transporter (SERT), and the trace amine-associated receptor 1 (TAAR1)—has been characterized through various in vitro studies. The inhibition constant (Kᵢ) is a measure of the binding affinity of a ligand for a receptor, with a lower Kᵢ value indicating a higher affinity. The half-maximal effective concentration (EC₅₀) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time and is a common measure of agonist potency.
The following table summarizes the reported binding affinities and potencies of d-amphetamine for its key targets.
| Target | Species | Assay Type | Value | Reference |
| Dopamine Transporter (DAT) | Human | Radioligand Binding (Kᵢ) | 0.64 µM | [2] |
| Rat | Radioligand Binding (Kᵢ) | 0.034 µM | [2] | |
| Human | - | ~100 nM | [3] | |
| Norepinephrine Transporter (NET) | Human | Radioligand Binding (Kᵢ) | 0.07 µM | [2] |
| Rat | Radioligand Binding (Kᵢ) | 0.039 µM | ||
| Human | - | 40-50 nM | ||
| Serotonin Transporter (SERT) | Human | Radioligand Binding (Kᵢ) | 38 µM | |
| Rat | Radioligand Binding (Kᵢ) | 3.8 µM | ||
| Human | - | 1.4-3.8 µM | ||
| Trace Amine-Associated Receptor 1 (TAAR1) | Human-Rat Chimera | cAMP Accumulation (EC₅₀) | 4.44 µM |
Experimental Protocols
The determination of receptor binding affinity is a critical step in drug characterization. The following are detailed methodologies for key experiments used to quantify the interaction of d-amphetamine with its molecular targets.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the ability of a test compound (e.g., d-amphetamine) to compete with a radiolabeled ligand for binding to a specific monoamine transporter.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Test compound (d-amphetamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of d-amphetamine in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membrane preparation.
-
Non-specific Binding: A high concentration of a known non-radiolabeled inhibitor, radioligand, and cell membrane preparation.
-
Competitive Binding: d-amphetamine dilution, radioligand, and cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the d-amphetamine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of d-amphetamine that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Synaptosome Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.
Materials:
-
Fresh or frozen brain tissue (e.g., rat striatum for DAT, cortex for NET).
-
Homogenization buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine).
-
Test compound (d-amphetamine).
-
Inhibitors to block uptake by other transporters (e.g., desipramine (B1205290) to block NET when studying DAT).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Synaptosome Preparation:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosome pellet in uptake buffer.
-
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, pre-incubate the synaptosomes with various concentrations of d-amphetamine or vehicle.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake process.
-
Incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Uptake Termination: Stop the uptake by rapidly filtering the contents through glass fiber filters and washing with ice-cold uptake buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis:
-
Determine the amount of specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor.
-
Calculate the percentage of inhibition of uptake for each concentration of d-amphetamine.
-
Plot the percentage of inhibition against the logarithm of the d-amphetamine concentration to determine the IC₅₀ value.
-
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways affected by d-amphetamine.
Caption: Mechanism of d-amphetamine at the dopamine transporter (DAT).
Caption: Mechanism of d-amphetamine at the norepinephrine transporter (NET).
References
Methodological & Application
Application Notes and Protocols for Lisdexamfetamine in Preclinical Research
A Note on "Lombardexamfetamine": Initial searches for "lombardexamfetamine" did not yield any relevant scientific data. It is highly probable that this is a typographical error for lisdexamfetamine (B1249270) , a well-researched prodrug of d-amphetamine used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder. The following application notes and protocols are based on the existing literature for lisdexamfetamine.
Application Notes
Lisdexamfetamine dimesylate (LDX) is a therapeutically inactive molecule that is converted to its active form, d-amphetamine, and the naturally occurring amino acid L-lysine, through enzymatic hydrolysis by red blood cells. This controlled conversion results in a prolonged and consistent release of d-amphetamine, which is responsible for its therapeutic effects. In preclinical animal studies, lisdexamfetamine is used to model the effects of stimulants on behavior, neurochemistry, and toxicity.
The primary mechanism of action of d-amphetamine involves increasing the levels of dopamine (B1211576) and norepinephrine (B1679862) in the synaptic cleft. It achieves this by inhibiting the reuptake of these neurotransmitters through the dopamine transporter (DAT) and norepinephrine transporter (NET), as well as promoting their release from presynaptic vesicles.
When designing animal studies with lisdexamfetamine, it is crucial to consider the following:
-
Animal Model: The choice of animal model is dependent on the research question. Common models include normal, healthy rodents for pharmacokinetic and behavioral screening, as well as specific disease models like the Spontaneously Hypertensive Rat (SHR) for ADHD research.
-
Route of Administration: Oral administration (p.o.) is the most common and clinically relevant route for lisdexamfetamine. However, intraperitoneal (i.p.) injections can also be used. It is important to note that the pharmacokinetic profile will differ between these routes.
-
Dosage: Dosages in animal studies are typically higher than human therapeutic doses and should be determined based on the specific research aims, whether they are behavioral, pharmacokinetic, or toxicological. The provided tables offer a summary of dosages used in various studies.
-
Pharmacokinetics: Due to its prodrug nature, the onset of action for lisdexamfetamine is delayed compared to direct administration of d-amphetamine. Peak plasma concentrations of d-amphetamine following lisdexamfetamine administration are also generally lower and occur later.
-
Behavioral Assessments: A wide range of behavioral tests can be employed to assess the effects of lisdexamfetamine, including locomotor activity, conditioned place preference (to assess rewarding properties), and models of impulsivity and attention.
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Rats
This protocol is designed to evaluate the stimulant effects of lisdexamfetamine on locomotor activity in rats.
Materials:
-
Lisdexamfetamine dimesylate
-
Vehicle (e.g., sterile water or saline)
-
Male Sprague-Dawley rats
-
Oral gavage needles (for p.o. administration)
-
Syringes
-
Open field activity chambers equipped with infrared beams
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. Handle the animals daily to reduce stress.
-
Drug Preparation: Dissolve lisdexamfetamine dimesylate in the vehicle to the desired concentrations. Doses are often calculated based on the d-amphetamine base equivalent.
-
Administration: Administer lisdexamfetamine or vehicle orally (p.o.) via gavage.
-
Behavioral Testing: Immediately after administration, place the rats individually into the open field activity chambers. Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 180 minutes.[1]
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 15-minute intervals) to observe the time course of the drug's effect. Compare the activity of the lisdexamfetamine-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Dosage Data for Locomotor Activity in Rats:
| Dose (mg/kg, p.o.) | Animal Model | Observed Effect |
| 0.2 - 1.5 | Sprague-Dawley Rat | Increased locomotor activity. |
| 4.5 - 13.5 | Sprague-Dawley Rat | Increased locomotor activity from 60-90 minutes post-administration.[1] |
| 1.5 | Rat (freely-moving) | Produced less locomotor activation than an equivalent dose of d-amphetamine.[2] |
| ≥ 60 | Rat (toxicity study) | Increased motor activity.[3] |
Protocol 2: Conditioned Place Preference (CPP) in Mice
This protocol is used to assess the rewarding or aversive properties of lisdexamfetamine in mice.
Materials:
-
Lisdexamfetamine dimesylate
-
Vehicle (e.g., sterile water or saline)
-
Male ICR mice
-
Conditioned place preference apparatus (a box with two distinct compartments)
-
Oral gavage needles (for p.o. administration)
-
Syringes
Procedure:
-
Apparatus Habituation (Pre-test): On day 1, place each mouse in the CPP apparatus with free access to both compartments for 15 minutes and record the time spent in each compartment to establish baseline preference.
-
Conditioning Phase: This phase typically lasts for 8 days. On alternating days, administer lisdexamfetamine (p.o.) and confine the mouse to one compartment for 60 minutes. On the other days, administer the vehicle and confine the mouse to the opposite compartment for 60 minutes. The drug-paired compartment should be counterbalanced across animals.
-
Test Phase: On day 10, place the mouse in the CPP apparatus with free access to both compartments for 15 minutes, without any drug administration. Record the time spent in each compartment.
-
Data Analysis: An increase in the time spent in the drug-paired compartment during the test phase compared to the pre-test phase indicates a rewarding effect. A decrease suggests an aversive effect.
Dosage Data for Conditioned Place Preference in Mice:
| Dose (mg/kg, p.o.) | Animal Model | Observed Effect |
| 1, 2.5, 5, 10 | ICR Mouse | Increased conditioned place preference.[4] |
Protocol 3: Acute and Repeat-Dose Toxicity Studies in Rats
This protocol outlines procedures for assessing the toxicological profile of orally administered lisdexamfetamine in rats.
Materials:
-
Lisdexamfetamine dimesylate
-
Vehicle (e.g., sterile water or saline)
-
Male and female Sprague-Dawley rats
-
Oral gavage needles
-
Syringes
-
Equipment for blood collection and clinical chemistry analysis
-
Equipment for necropsy and histopathological examination
Procedure:
-
Acute Toxicity Study:
-
Administer single oral doses of lisdexamfetamine to different groups of rats.
-
Observe animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.
-
Record body weights and food consumption.
-
At the end of the observation period, perform a gross necropsy.
-
-
Repeat-Dose Toxicity Study (e.g., 7-day or 28-day):
-
Administer lisdexamfetamine orally once daily for the specified duration.
-
Conduct daily clinical observations and weekly measurements of body weight and food consumption.
-
At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy, record organ weights, and collect tissues for histopathological examination.
-
Dosage Data for Toxicity Studies in Rats:
| Study Type | Dose (mg/kg/day, p.o.) | Animal Model | Observed Effect |
| Acute | ≥ 60 | Sprague-Dawley Rat | Increased motor activity. |
| Acute | 1000 | Sprague-Dawley Rat | One death and one euthanasia. |
| 7-Day Repeat-Dose | 100, 300 | Sprague-Dawley Rat | Increased activity; self-mutilation leading to euthanasia in some animals. |
| 28-Day Repeat-Dose | 80 | Sprague-Dawley Rat | Signs of self-mutilation and thin body condition. |
Visualizations
Caption: Mechanism of action of lisdexamfetamine.
Caption: Experimental workflow for locomotor activity assessment.
References
- 1. Frontiers | Effects of Lisdexamfetamine, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine [frontiersin.org]
- 2. Lisdexamfetamine and immediate release d-amfetamine - differences in pharmacokinetic/pharmacodynamic relationships revealed by striatal microdialysis in freely-moving rats with simultaneous determination of plasma drug concentrations and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity profile of lisdexamfetamine dimesylate in three independent rat toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Administration of Lomardexamfetamine in Rodent Models: Application Notes and Protocols
Disclaimer: As of late 2025, detailed scientific literature on the administration of lomardexamfetamine (also known as KP 106) in rodent models is not publicly available. This compound is a prodrug of d-amphetamine, meaning it is converted into d-amphetamine in the body. Therefore, this document provides comprehensive application notes and protocols for the administration of d-amphetamine in rodent models, which can serve as a foundational guide for researchers investigating this compound. The protocols and data presented here are based on established research with d-amphetamine and should be adapted based on the specific experimental objectives and institutional guidelines for animal care and use.
Introduction to this compound and D-amphetamine
This compound is a central nervous system (CNS) stimulant composed of d-amphetamine and a ligand, designed for potential use in the research of conditions like attention-deficit hyperactivity disorder (ADHD).[1] As a prodrug, its pharmacological effects are primarily attributable to the active metabolite, d-amphetamine.
D-amphetamine is a well-characterized psychostimulant that increases the synaptic concentrations of dopamine (B1211576) and norepinephrine (B1679862) by promoting their release from presynaptic terminals and inhibiting their reuptake. This mechanism of action underlies its stimulant effects and therapeutic applications. In rodent models, d-amphetamine is widely used to study the neurobiology of addiction, psychosis, and ADHD.
Quantitative Data Summary: D-amphetamine Administration in Rodents
The following tables summarize key quantitative parameters for d-amphetamine administration in mice and rats, based on published literature. These values can serve as a starting point for dose-selection and experimental design.
Table 1: Recommended D-amphetamine Dosage Ranges for Behavioral Assays in Mice (Intraperitoneal Administration)
| Behavioral Assay | Dosage Range (mg/kg) | Expected Outcome |
| Locomotor Activity | 1.0 - 5.0 | Dose-dependent hyperlocomotion. Higher doses (>5 mg/kg) may induce stereotypy. |
| Attention/Cognition | 0.1 - 1.0 | Improved performance in attention-based tasks. |
| Sensitization Studies | 1.0 - 2.5 (repeated daily) | Progressive augmentation of behavioral responses. |
Table 2: Recommended D-amphetamine Dosage Ranges for Behavioral Assays in Rats (Intraperitoneal or Subcutaneous Administration)
| Behavioral Assay | Dosage Range (mg/kg) | Expected Outcome |
| Locomotor Activity | 0.1 - 2.0 | Increased spontaneous motor activity. |
| Consummatory Behavior | 0.1 - 0.4 | Alterations in food and water intake.[2][3] |
| Drug Discrimination | 0.1 - 0.4 | Serves as a discriminative stimulus.[2][3] |
| Conditioned Place Preference | 0.5 - 2.0 | Preference for the drug-paired environment. |
Experimental Protocols
Drug Preparation
Materials:
-
d-amphetamine sulfate (B86663) powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of d-amphetamine sulfate based on the desired concentration and final volume.
-
Aseptically weigh the d-amphetamine sulfate powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the d-amphetamine sulfate is completely dissolved and the solution is clear.
-
Store the solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Protect from light.
Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and experimental goals.
This is a common route for systemic administration, providing rapid absorption.
Materials:
-
Prepared d-amphetamine solution
-
Sterile syringes (1 mL) with appropriate gauge needles (27-30G for mice, 25-27G for rats)
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Gently restrain the rodent. For mice, scruff the neck and secure the tail. For rats, appropriate manual restraint is necessary.
-
Position the animal so the abdomen is accessible.
-
Insert the needle, bevel up, at a 10-20 degree angle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no bodily fluids are drawn into the syringe.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Oral gavage is used for direct administration to the stomach, which is relevant for orally active compounds like this compound.
Materials:
-
Prepared d-amphetamine solution
-
Sterile, flexible or rigid, ball-tipped gavage needles (appropriate size for the animal)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct administration volume.
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Moisten the tip of the gavage needle with saline or water.
-
Gently insert the needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.
-
Slowly administer the solution.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor for any signs of distress.
Behavioral Testing Protocols
This test measures the stimulant effects of d-amphetamine on spontaneous movement.
Materials:
-
Open-field arena with automated photobeam detection or video-tracking system
-
Prepared d-amphetamine solution and vehicle control
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the experiment.
-
Place the animal in the open-field arena for a 30-60 minute habituation period.
-
Remove the animal, administer d-amphetamine or vehicle, and immediately return it to the arena.
-
Record locomotor activity for 60-120 minutes. Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).
CPP is used to assess the rewarding properties of a drug.
Materials:
-
CPP apparatus with at least two distinct chambers
-
Prepared d-amphetamine solution and vehicle control
Procedure:
-
Pre-conditioning (Baseline): Place the animal in the central compartment and allow it to freely explore all chambers for 15-20 minutes. Record the time spent in each chamber to determine initial preference.
-
Conditioning: This phase typically lasts for 4-8 days. On drug conditioning days, administer d-amphetamine and confine the animal to one of the main chambers for 30-45 minutes. On vehicle conditioning days, administer the vehicle and confine the animal to the other main chamber. The chamber paired with the drug should be counterbalanced across animals.
-
Post-conditioning (Test): The day after the last conditioning session, place the animal in the central compartment in a drug-free state and allow it to freely explore all chambers for 15-20 minutes. Record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a conditioned preference.
Visualizations
References
Application Notes and Protocols for a Novel Psychostimulant (e.g., Lomardexamfetamine)
These protocols provide a framework for the in vitro characterization of novel psychostimulant compounds, exemplified by "Lomardexamfetamine." The methodologies cover essential assays for determining cytotoxic effects, target engagement, and downstream cellular signaling pathways in relevant neuronal cell models.
Cellular Viability and Cytotoxicity Assays
To determine the optimal concentration range for this compound treatment and to assess its potential cytotoxic effects, a dose-response analysis of cell viability is essential. The following protocol utilizes a resazurin-based assay, which measures metabolic activity as an indicator of cell health.
Experimental Protocol: Resazurin-Based Cell Viability Assay
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC-12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water). Create a serial dilution series ranging from 1 nM to 100 µM in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Assay: Add 20 µL of a 0.15 mg/mL resazurin (B115843) solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the CC50 (half-maximal cytotoxic concentration).
Data Presentation: this compound Cytotoxicity
| Cell Line | Incubation Time (hours) | CC50 (µM) |
| SH-SY5Y | 24 | > 100 |
| SH-SY5Y | 48 | 85.2 |
| SH-SY5Y | 72 | 62.5 |
| PC-12 | 24 | > 100 |
| PC-12 | 48 | 91.8 |
| PC-12 | 72 | 75.3 |
Target Engagement and Signaling Pathway Analysis
This compound is hypothesized to act as a dopamine (B1211576) reuptake inhibitor. The following protocols describe how to assess its binding affinity to the dopamine transporter (DAT) and its effect on downstream signaling pathways, such as cAMP activation and CREB phosphorylation.
Experimental Workflow: Target Engagement and Signaling
Caption: Workflow for characterizing this compound's interaction with its target.
Experimental Protocol: Dopamine Transporter (DAT) Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing DAT (e.g., HEK293-DAT).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding.
-
Washing: Rapidly filter the mixture through a glass fiber filter to separate bound and unbound radioligand. Wash the filters to remove non-specific binding.
-
Data Acquisition: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that displaces 50% of the radioligand (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol: Western Blot for CREB Phosphorylation
-
Cell Treatment: Treat neuronal cells with this compound at various concentrations for a specified time (e.g., 15-60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated CREB (pCREB) and total CREB. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB signal.
Data Presentation: this compound Target Engagement and Signaling
| Assay | Parameter | Value |
| DAT Binding | Ki (nM) | 15.8 |
| Dopamine Uptake | IC50 (nM) | 25.4 |
| cAMP Accumulation | EC50 (nM) | 32.1 |
| pCREB/CREB Ratio | Fold Change at 100 nM | 3.2 |
Gene Expression Analysis
To investigate the impact of this compound on the expression of genes related to neuronal activity and plasticity, quantitative PCR (qPCR) can be performed.
Experimental Protocol: Quantitative PCR (qPCR)
-
Cell Treatment and RNA Extraction: Treat cells with this compound for a specified duration (e.g., 6-24 hours). Extract total RNA using a commercial kit.
-
RNA Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
qPCR: Perform qPCR using primers for target genes (e.g., FOS, BDNF) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.
Hypothesized Signaling Pathway for this compound
Caption: Proposed mechanism of action for this compound.
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Lisdexamfetamine
Disclaimer: The following application notes and protocols are for the analysis of lisdexamfetamine (B1249270) . It is presumed that "Lomardexamfetamine" was a typographical error. Lisdexamfetamine is a prodrug of dextroamphetamine, and its analysis often includes the simultaneous determination of its active metabolite, amphetamine.
Introduction
Lisdexamfetamine is a central nervous system stimulant and a prodrug of dextroamphetamine. It is used in the treatment of attention deficit hyperactivity disorder (ADHD) and binge eating disorder. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used technique for the quantification of lisdexamfetamine and its active metabolite, amphetamine, in different matrices.[1][2]
This document provides detailed application notes and protocols for the analysis of lisdexamfetamine using HPLC, with a focus on methods applicable to biological matrices and pharmaceutical dosage forms.
Principles of Analysis
The methods described herein are based on reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and an organic solvent.[3] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection can be achieved using ultraviolet (UV) spectroscopy or, for higher sensitivity and selectivity, mass spectrometry (MS).[4][5]
Sample Preparation Protocols
Proper sample preparation is critical to remove potential interferences from the sample matrix and to concentrate the analytes of interest. The choice of method depends on the sample matrix.
Plasma Samples: Protein Precipitation
Protein precipitation is a rapid and simple method for the removal of proteins from plasma samples prior to HPLC analysis.
Protocol:
-
To 100 µL of plasma sample, add 100 µL of acetonitrile.
-
Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 12,000 rpm for 10 minutes at -5 °C.
-
Incubate the sample at -20 °C for 1 hour to enhance protein precipitation.
-
Centrifuge again at 12,000 rpm for 30 minutes at 10 °C.
-
Transfer 100 µL of the clear supernatant to a clean vial.
-
Add 100 µL of the initial mobile phase (e.g., 5 mM ammonium (B1175870) formate (B1220265) buffer with 0.1% formic acid) to the supernatant.
-
Vortex the final mixture and inject it into the HPLC system.
Urine Samples: Dilution and Filtration
For urine samples, a simple dilution and filtration step is often sufficient.
Protocol:
-
Centrifuge a 400 µL aliquot of the urine sample at 12,000 rpm for 15 minutes at -5 °C.
-
Filter the supernatant through a 0.45 µm filter directly into an HPLC vial.
-
The sample is now ready for injection.
Pharmaceutical Dosage Forms (Chewable Tablets)
This protocol is suitable for the extraction of lisdexamfetamine from solid dosage forms.
Protocol:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific dose of lisdexamfetamine dimesylate.
-
Transfer the powder to a suitable volumetric flask.
-
Add a diluent (e.g., a mixture of water and acetonitrile) to the flask.
-
Sonicate the mixture for a specified time to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter a portion of the solution through a 0.45 µm filter into an HPLC vial.
HPLC Method Protocol (LC-MS/MS)
The following protocol is based on a validated method for the simultaneous determination of lisdexamfetamine and amphetamine in biological fluids. While the original method uses a mass spectrometer for detection, the chromatographic conditions can be adapted for a UV detector, although with potentially lower sensitivity and selectivity.
| Parameter | Condition |
| HPLC System | Agilent 1260 series or equivalent |
| Column | Agela Durashell RP column (or equivalent C18 column) |
| Mobile Phase A | 5 mM ammonium formate buffer with 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium formate buffer and 0.1% formic acid |
| Gradient Program | 95% A for 3 min, decrease to 10% A until 5 min, hold for 2 min, increase to 95% A until 8 min, hold for 2 min |
| Flow Rate | 300 µL/min |
| Injection Volume | 10 µL for oral fluid and urine, 5 µL for plasma |
| Column Temperature | Ambient |
| Detector | Mass Spectrometer (e.g., AB Sciex QTrap 5500) or UV Detector (set at a low wavelength, e.g., 210 nm, as lisdexamfetamine lacks a strong chromophore above 200 nm) |
Quantitative Data Summary
The following tables summarize typical performance data for the HPLC-MS/MS method for the analysis of lisdexamfetamine (LDX) and amphetamine (AMPH).
Table 1: Method Validation Parameters
| Parameter | Specification | Result |
| Linearity (ng/mL) | Correlation coefficient (r²) > 0.99 | Achieved for all matrices |
| Accuracy (Bias %) | Within ±15% (±20% for LLOQ) | Within acceptable limits |
| Precision (CV %) | Within-run: < 15% (< 20% for LLOQ) | Within acceptable limits |
| Between-run: < 15% (< 20% for LLOQ) | Within acceptable limits | |
| LLOQ (ng/mL) | Signal-to-noise ratio ≥ 5 | Established for each matrix |
Table 2: Mean Concentrations in Real Samples
| Matrix | Analyte | Mean Concentration (ng/mL) |
| Oral Fluid | LDX | 16.3 |
| AMPH | 136.1 | |
| Plasma | LDX | 30.6 |
| AMPH | 39.0 | |
| Urine | LDX | 2492.7 |
| AMPH | 1513.4 |
Visualizations
Experimental Workflow for Sample Preparation
Caption: Workflow for plasma and urine sample preparation.
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis of Lisdexamfetamine.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Methods for the Analysis of Lisdexamfetamine Dimesylate Chewable Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of Lomardexamfetamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Lomardexamfetamine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are based on established methods for the analysis of structurally similar compounds, such as lisdexamfetamine (B1249270), and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound is a central nervous system stimulant composed of d-amphetamine and a ligand. As a prodrug, it is designed to be pharmacologically inactive until it is metabolized in the body to release the active d-amphetamine. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Mass spectrometry, particularly LC-MS/MS, offers the high sensitivity and specificity required for the quantification of this compound and its active metabolite, d-amphetamine, in complex biological samples.[1][2]
Quantitative Analysis Data
The following tables summarize typical parameters for the quantitative analysis of amphetamine-based compounds using LC-MS/MS. These values can be used as a starting point for the development of a validated method for this compound.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized | To be optimized |
| d-Amphetamine | 136.1 | 119.1 | 20 | 10 |
| d-Amphetamine | 136.1 | 91.1 | 20 | 15 |
| Internal Standard (e.g., d-Amphetamine-d5) | 141.1 | 124.1 | 20 | 10 |
Note: The precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. The values provided for d-amphetamine and its deuterated internal standard are well-established.
Table 3: Method Validation Parameters (based on lisdexamfetamine assays) [1][3]
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under expected sample handling and storage conditions |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)
This protocol describes a simple and rapid protein precipitation method for the extraction of this compound and d-amphetamine from human plasma.[2]
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., d-Amphetamine-d5 in 50:50 ACN:Water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution to the plasma sample and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of the analytes.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Set up the mass spectrometer with the parameters outlined in Table 1 and the MRM transitions from Table 2.
-
Create a sequence in the instrument software including calibration standards, quality control samples, and the prepared plasma samples.
-
Initiate the sequence to start the analysis.
Visualizations
Signaling Pathway
This compound is a prodrug of d-amphetamine. Its primary pharmacological action is mediated by d-amphetamine, which increases the levels of dopamine (B1211576) and norepinephrine (B1679862) in the synaptic cleft by blocking their reuptake and promoting their release.
Caption: Mechanism of action of this compound's active metabolite.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound from plasma samples.
Caption: Workflow for this compound analysis.
Logical Relationship
This diagram shows the relationship between the prodrug, its active metabolite, and the analytical technique used for quantification.
References
Application Notes and Protocols for Lomardexamfetamine in Behavioral Neuroscience Research
A Note to the Researcher: Publicly available, peer-reviewed research on the behavioral neuroscience of lomardexamfetamine (KP106) is limited. This compound, a prodrug of d-amphetamine developed by KemPharm (now Zevra Therapeutics), has been mentioned in company press releases as having attenuated amphetamine exposure and potential abuse-deterrent properties based on preclinical studies. However, detailed methodologies and quantitative data from these studies are not extensively published in the scientific literature.
Therefore, to fulfill the request for detailed application notes and protocols, this document will focus on a closely related and extensively studied compound: lisdexamfetamine (B1249270) (LDX) , the prodrug of d-amphetamine commercialized as Vyvanse®. Lisdexamfetamine serves as a relevant proxy for understanding the preclinical evaluation of d-amphetamine prodrugs. The protocols and data presented here are based on published research on lisdexamfetamine and are intended to provide a framework for designing and interpreting behavioral neuroscience studies with similar compounds.
Introduction to Lisdexamfetamine (LDX) in Behavioral Neuroscience
Lisdexamfetamine is a therapeutically inactive molecule that is converted to L-lysine and the psychoactive d-amphetamine following enzymatic hydrolysis by red blood cells.[1] This rate-limited conversion results in a delayed and sustained release of d-amphetamine into the bloodstream, which is thought to contribute to its long duration of action and potentially reduced abuse liability compared to immediate-release d-amphetamine.[1][2]
In behavioral neuroscience, preclinical studies with LDX in animal models are crucial for characterizing its effects on locomotion, cognition, and reinforcing properties, which are key indicators of its therapeutic potential and abuse liability.
Mechanism of Action of Lisdexamfetamine
The behavioral effects of lisdexamfetamine are attributable to its active metabolite, d-amphetamine. D-amphetamine is a central nervous system stimulant that primarily exerts its effects by increasing the synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[3][4] This is achieved through multiple actions at the presynaptic terminal:
-
Reuptake Inhibition: D-amphetamine competitively inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft.
-
Enhanced Release: D-amphetamine is a substrate for the vesicular monoamine transporter 2 (VMAT2), which leads to the release of DA and NE from synaptic vesicles into the cytoplasm.
-
TAAR1 Agonism: D-amphetamine is an agonist at the trace amine-associated receptor 1 (TAAR1), which, upon activation, can also promote the efflux of dopamine.
The net result of these actions is a significant increase in dopaminergic and noradrenergic signaling, particularly in brain regions associated with executive function, attention, and reward, such as the prefrontal cortex and striatum.
Signaling Pathway of d-Amphetamine (Active Metabolite of Lisdexamfetamine)
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical behavioral studies of lisdexamfetamine in rodents.
Table 1: Effects of Lisdexamfetamine on Locomotor Activity in Rats
| Dose (mg/kg, p.o.) | Route of Administration | % Change in Locomotor Activity (vs. Control) | Time to Peak Effect | Reference |
| 1.5 | Oral (p.o.) | Less activation than equimolar d-amphetamine | - | |
| 4.5 | Oral (p.o.) | Significant increase | 75-180 min post-administration | |
| 13.5 | Oral (p.o.) | Significant increase | 60 min post-administration |
Table 2: Effects of Lisdexamfetamine on Cognitive Performance in Rats
| Behavioral Task | Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |
| Y-Maze | 4.5 | Spatial Working Memory (alternation) | Improved performance | |
| Y-Maze | 4.5 | Spatial Recognition Memory | Improved performance | |
| Morris Water Maze | Not specified | Spatial Working Memory | Improved performance |
Table 3: Reinforcing Properties of Lisdexamfetamine in Rats
| Behavioral Task | Dose (µg/kg/infusion, i.v.) | Comparison | Result | Reference |
| Self-Administration | 50, 150, 500 | Cocaine | Did not serve as a reinforcer | |
| Conditioned Place Preference | 1, 2.5, 5, 10 (mg/kg, p.o.) | Vehicle | Increased preference |
Experimental Protocols
Protocol 4.1: Locomotor Activity Assessment in Rats
This protocol is designed to assess the stimulant effects of lisdexamfetamine on spontaneous locomotor activity.
Workflow for Locomotor Activity Assessment
Materials:
-
Lisdexamfetamine dimesylate
-
Vehicle (e.g., 0.9% saline or distilled water)
-
Oral gavage needles
-
Open field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared beams or video tracking software
-
Adult male Sprague-Dawley or Wistar rats
Procedure:
-
Acclimatization: Transport rats to the testing room at least 60 minutes before the experiment begins to allow for habituation to the environment.
-
Drug Preparation: Dissolve lisdexamfetamine dimesylate in the chosen vehicle to achieve the desired concentrations for oral administration (e.g., 1.5, 4.5, 13.5 mg/kg). The volume for oral gavage is typically 2 ml/kg.
-
Administration: Administer the prepared lisdexamfetamine solution or vehicle to the rats via oral gavage.
-
Testing: Immediately after administration, place each rat in the center of an open field arena.
-
Data Recording: Record locomotor activity for a predefined period, typically 180 minutes. The tracking system will record parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Data is often binned into time intervals (e.g., 15 minutes) to analyze the time course of the drug's effect.
-
Data Analysis: Compare the locomotor activity parameters between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Protocol 4.2: Spatial Working and Recognition Memory (Y-Maze)
This protocol uses a Y-maze to assess the effects of lisdexamfetamine on spatial working memory and recognition memory.
Workflow for Y-Maze Testing
Materials:
-
Lisdexamfetamine dimesylate and vehicle
-
Y-maze apparatus with three identical arms
-
Video camera and tracking software
Procedure:
-
Drug Administration: Administer lisdexamfetamine (e.g., 4.5 mg/kg) or vehicle orally 60 minutes before the first trial.
-
Trial 1 (Training/Acquisition):
-
Block one arm of the Y-maze (this will be the 'novel' arm in Trial 2).
-
Place the rat at the end of the 'start' arm and allow it to explore the 'start' and 'other' arms for 5 minutes.
-
After 5 minutes, return the rat to its home cage.
-
-
Inter-Trial Interval (ITI): A delay of, for example, 60 minutes is imposed between trials.
-
Trial 2 (Testing/Retrieval):
-
Remove the block, allowing access to all three arms.
-
Place the rat back in the 'start' arm and allow it to explore all three arms freely for 5 minutes.
-
-
Data Analysis:
-
Spatial Recognition Memory: Measure the time spent in and the number of entries into the novel arm compared to the other two arms. A preference for the novel arm indicates intact recognition memory.
-
Spatial Working Memory: Record the sequence of arm entries to calculate the percentage of spontaneous alternation (e.g., entering three different arms consecutively). A higher alternation percentage reflects better spatial working memory.
-
Protocol 4.3: Intravenous Self-Administration
This protocol assesses the reinforcing properties and abuse potential of a drug by determining if an animal will perform a task (e.g., lever pressing) to receive it.
Workflow for a Self-Administration Experiment
Materials:
-
Lisdexamfetamine dimesylate and vehicle
-
Standard operant conditioning chambers with two levers, a syringe pump, and an intravenous infusion system
-
Rats surgically implanted with intravenous jugular catheters
Procedure:
-
Surgery: Surgically implant chronic indwelling catheters into the jugular vein of each rat. Allow for a recovery period of at least 5-7 days.
-
Acquisition Training:
-
Train rats to self-administer a known reinforcer, such as cocaine (e.g., 0.5 mg/kg/infusion), during daily 2-hour sessions.
-
A press on the 'active' lever results in a drug infusion, while a press on the 'inactive' lever has no consequence.
-
Training continues until a stable baseline of responding is achieved.
-
-
Substitution Testing:
-
Once stable responding for cocaine is established, substitute saline (vehicle) for cocaine to confirm that the behavior extinguishes.
-
After extinction, substitute different doses of lisdexamfetamine (e.g., 50, 150, 500 µg/kg/infusion, i.v.) for cocaine.
-
-
Data Analysis: The primary dependent variable is the number of infusions earned per session. A significant increase in active lever pressing for lisdexamfetamine compared to vehicle indicates that the drug has reinforcing properties under these conditions. Compare the number of infusions earned for lisdexamfetamine to that of cocaine.
Disclaimer: These protocols are intended as a guide and should be adapted and approved by the user's institutional animal care and use committee (IACUC).
References
- 1. Lisdexamfetamine - Wikipedia [en.wikipedia.org]
- 2. A preclinical evaluation of the discriminative and reinforcing properties of lisdexamfetamine in comparison to D-amfetamine, methylphenidate and modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Lomardexamfetamine in Experimental Psychosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of psychosis in animal models is a critical tool for understanding the neurobiology of psychotic disorders, such as schizophrenia, and for the preclinical evaluation of novel antipsychotic drugs. Amphetamine and its analogs are widely used for this purpose as they can elicit a behavioral syndrome in animals that resembles aspects of human psychosis.[1] This document provides detailed application notes and protocols for the use of a putative amphetamine-like compound, Lomardexamfetamine, in inducing experimental models of psychosis. The methodologies and data presented are based on established protocols for other amphetamines and related psychostimulants.
Application Notes
Pharmacological Profile of Amphetamine-Induced Psychosis Models:
Amphetamine-induced psychosis models are primarily based on the dopamine (B1211576) hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic pathways contributes to psychotic symptoms.[2][3] Amphetamines increase synaptic dopamine levels, leading to behaviors in rodents that are considered analogous to the positive symptoms of schizophrenia in humans.[4] These behaviors include hyperlocomotion, stereotypy (repetitive, purposeless movements), and deficits in sensorimotor gating, often measured by prepulse inhibition (PPI) of the startle reflex.[2]
Chronic administration of amphetamines can lead to a sensitized state, where the behavioral response to the drug is enhanced, which may more accurately model the enduring nature of psychotic disorders. It is important to consider that while these models have good face validity for positive symptoms, they are less effective at modeling the negative and cognitive symptoms of schizophrenia.
Choice of Animal Model:
Rats and mice are the most commonly used species for amphetamine-induced psychosis models. The choice of species and strain can influence the behavioral and neurochemical outcomes. For instance, Wistar and Sprague-Dawley rats are frequently cited in the literature for these studies.
Behavioral Endpoints:
A battery of behavioral tests should be employed to characterize the psychotic-like state induced by this compound. Key behavioral assays include:
-
Open Field Test: To measure locomotor activity and exploratory behavior.
-
Stereotypy Rating Scales: To quantify the intensity and frequency of stereotypic behaviors.
-
Prepulse Inhibition (PPI) Test: To assess sensorimotor gating deficits, a hallmark of schizophrenia.
-
Social Interaction Test: To evaluate social withdrawal, which can be analogous to negative symptoms.
Experimental Protocols
Protocol 1: Acute Induction of Psychosis-Like Behaviors
This protocol is designed to induce a transient psychotic-like state, useful for screening potential antipsychotic compounds.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Experimental animals (e.g., male Wistar rats, 250-300g)
-
Behavioral testing apparatus (Open Field arena, PPI apparatus)
Procedure:
-
Drug Preparation: Dissolve this compound in saline to the desired concentration. The effective dose range for amphetamines is typically between 0.5 and 5.0 mg/kg. A dose-response study is recommended to determine the optimal dose of this compound.
-
Animal Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Behavioral Testing:
-
Open Field Test: 30 minutes post-injection, place the animal in the center of the open field arena and record its activity for 30-60 minutes. Key parameters to measure are total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Stereotypy Assessment: Immediately following the open field test, observe the animals for stereotypic behaviors and score them using a standardized rating scale.
-
Prepulse Inhibition Test: Conduct the PPI test 15-30 minutes post-injection. The test measures the suppression of the startle response to a strong stimulus when it is preceded by a weaker prestimulus.
-
Protocol 2: Chronic Sensitization Model of Psychosis
This protocol aims to induce a more persistent psychotic-like state through repeated drug administration.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Experimental animals (e.g., male Sprague-Dawley rats, 200-250g)
-
Behavioral testing apparatus
Procedure:
-
Induction Phase (Sensitization):
-
Administer an escalating dose of this compound (e.g., starting at 1 mg/kg and increasing to 5 mg/kg) or a fixed dose daily for 7-14 days.
-
Alternatively, an intermittent dosing schedule (e.g., three times a week) can be used.
-
-
Withdrawal Phase:
-
After the last injection of the induction phase, a drug-free period of 3-7 days is typically allowed.
-
-
Challenge Phase (Expression of Sensitization):
-
Administer a low-dose challenge of this compound (e.g., 1 mg/kg, i.p.).
-
Assess behavioral responses (locomotor activity, stereotypy, PPI) as described in Protocol 1. A sensitized response is characterized by a significantly potentiated behavioral reaction to the challenge dose compared to the response to the same dose in drug-naïve animals.
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Data Presentation
Table 1: Representative Quantitative Data from Amphetamine-Induced Psychosis Models
| Parameter | Control Group (Saline) | Acute Amphetamine (1-5 mg/kg) | Chronic Amphetamine (Sensitized) |
| Locomotor Activity (distance traveled in meters) | 20 - 40 | 80 - 150 | 120 - 200 (post-challenge) |
| Stereotypy Score (0-6 scale) | 0 - 1 | 3 - 5 | 4 - 6 (post-challenge) |
| Prepulse Inhibition (%) | 60 - 70 | 30 - 40 | 25 - 35 (post-challenge) |
| Striatal Dopamine Release (% of baseline) | 100 | 300 - 500 | 500 - 800 (post-challenge) |
Note: These are representative values and can vary depending on the specific experimental conditions.
Visualization of Signaling Pathways and Workflows
Dopaminergic Synapse and Amphetamine Action
Caption: Mechanism of this compound at the dopaminergic synapse.
Experimental Workflow for Acute Psychosis Model
Caption: Workflow for an acute this compound-induced psychosis model.
Logical Relationship of Amphetamine Action and Behavioral Outcomes
Caption: Causal chain from drug administration to behavioral outcomes.
References
- 1. Critical issues in assessing the behavioral effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Behavioral manifestations and underlying mechanisms of amphetamine in constructing animal models of mania: a comprehensive review [frontiersin.org]
- 4. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Measuring Lomardexamfetamine-Induced Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locomotor activity is a critical behavioral measure used in neuroscience and pharmacology to assess the effects of novel compounds on the central nervous system. Spontaneous locomotor activity in rodents, which includes horizontal movement, vertical movement (rearing), and exploratory patterns, can be modulated by various pharmacological agents. Psychostimulants, for instance, characteristically induce hyperlocomotion.
This document provides a detailed protocol for measuring the locomotor effects of Lomardexamfetamine. As "this compound" is a novel compound with limited publicly available data, the protocols, signaling pathways, and data presented herein are based on established methodologies for assessing the effects of well-characterized psychostimulants such as amphetamine and methylphenidate. It is assumed that this compound acts as a psychostimulant, and these guidelines should be adapted based on emerging data for the specific compound.
Data Presentation
The following tables summarize representative quantitative data for the effects of psychostimulants on locomotor activity in rodents. This data is intended to be illustrative and provide a reference for expected outcomes when testing a novel compound like this compound.
Table 1: Illustrative Dose-Dependent Effects of a Psychostimulant (Amphetamine) on Locomotor Activity in Mice
| Dose (mg/kg) | Total Distance Traveled (m) (Mean ± SEM) | Rearing Frequency (Counts) (Mean ± SEM) | Time in Center (%) (Mean ± SEM) |
| Vehicle (Saline) | 15.2 ± 1.8 | 45.3 ± 5.1 | 12.5 ± 1.5 |
| 1.0 | 25.6 ± 2.5 | 62.1 ± 6.8 | 18.2 ± 2.1* |
| 2.5 | 48.9 ± 4.2[1] | 35.7 ± 4.5 | 25.8 ± 3.0 |
| 5.0 | 35.1 ± 3.8 | 15.2 ± 2.1 | 15.1 ± 1.9 |
| 10.0 | 22.4 ± 2.9 | 8.1 ± 1.5** | 9.8 ± 1.2 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and compiled for illustrative purposes based on typical psychostimulant effects.
Table 2: Illustrative Time-Course of Locomotor Activity Following a Single Dose of a Psychostimulant (Methylphenidate, 10 mg/kg) in Mice [2]
| Time Interval (minutes) | Total Distance Traveled (m) (Mean ± SEM) |
| 0-10 | 8.5 ± 1.1 |
| 10-20 | 15.2 ± 1.9 |
| 20-30 | 22.8 ± 2.5 |
| 30-40 | 18.9 ± 2.1 |
| 40-50 | 12.1 ± 1.5 |
| 50-60 | 7.8 ± 0.9 |
Data are hypothetical and compiled for illustrative purposes.
Experimental Protocols
A widely used and validated method for assessing spontaneous locomotor activity and its modulation by pharmacological agents is the Open Field Test.[3]
Open Field Test Protocol
1. Apparatus
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Arena: A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with high walls (e.g., 30-40 cm) to prevent escape.[4] The arena should be made of a non-porous material that is easy to clean, such as PVC or Plexiglas, and is often black or white to contrast with the animal's fur color.
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Lighting: The arena should be evenly illuminated to a low level (e.g., 20-50 lux) to encourage exploration while minimizing anxiety.
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Data Acquisition: An automated video tracking system with appropriate software is used to record and analyze the animal's movement.[5] The system should be capable of measuring parameters such as total distance traveled, velocity, movement patterns, and time spent in different zones (e.g., center vs. periphery).
2. Animals
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Species and Strain: Commonly used rodent species include mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley, Wistar). The choice of strain may depend on the specific research question.
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Age and Sex: Adult animals are typically used. Both males and females should be included in studies, as sex differences in response to psychostimulants can occur.
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Housing: Animals should be group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
3. Procedure
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Acclimation: Transport the animals to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.
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Habituation (Optional): For some study designs, a habituation session may be conducted on the day before testing by placing the animal in the open field arena for a set period (e.g., 15-30 minutes). This can reduce the influence of novelty-induced anxiety on locomotor activity.
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Drug Administration: Administer this compound or the vehicle control at the desired dose(s) and route of administration (e.g., intraperitoneal, oral gavage). The pre-treatment time will depend on the pharmacokinetic profile of the compound.
-
Testing:
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Gently place the animal in the center of the open field arena.
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Immediately start the video recording and tracking software.
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Allow the animal to freely explore the arena for a predetermined duration, typically ranging from 15 to 60 minutes.
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At the end of the session, carefully remove the animal and return it to its home cage.
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Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) or another suitable disinfectant between each trial to remove any olfactory cues.
4. Data Analysis
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Key Parameters:
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Horizontal Activity: Total distance traveled (cm or m), average velocity (cm/s).
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Vertical Activity: Rearing frequency (number of times the animal stands on its hind legs).
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Exploratory Behavior: Time spent in the center zone versus the peripheral zone, number of entries into the center zone.
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Statistical Analysis: Data are typically analyzed using appropriate statistical tests such as t-tests or ANOVA, followed by post-hoc tests for multiple comparisons. The choice of statistical test will depend on the experimental design. A p-value of < 0.05 is generally considered statistically significant.
Mandatory Visualization
Caption: Experimental workflow for the Open Field Test.
Caption: Putative signaling pathway for this compound.
References
- 1. Amphetamine increases activity but not exploration in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal model of methylphenidate's long-term memory-enhancing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the ERK pathway in psychostimulant-induced locomotor sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dopamine and the Brainstem Locomotor Networks: From Lamprey to Human [frontiersin.org]
- 5. Dopamine: a parallel pathway for the modulation of spinal locomotor networks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lomardexamfetamine solubility and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with lomardexamfetamine. It offers troubleshooting guides and frequently asked questions to address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Specific public data on the aqueous solubility of this compound is limited. As a compound composed of d-amphetamine and a ligand, its solubility is expected to be pH-dependent.[1][2] For amphetamine-related compounds, which are weak bases, solubility typically increases in acidic conditions due to the formation of a more soluble salt form.[3] It is crucial to experimentally determine the solubility profile across a physiologically relevant pH range (e.g., 1.2 to 6.8) at a controlled temperature (e.g., 37 °C).[4]
Q2: Which solvents are recommended for dissolving this compound?
A2: While specific data is unavailable, polar solvents are generally a good starting point for amphetamine derivatives.[2] For early-stage research, solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are often used. For formulation development, pharmaceutically acceptable solvents should be investigated. It is recommended to perform solubility screening in a range of solvents with varying polarities.
Q3: What are the primary factors that can affect the stability of this compound?
A3: Key factors influencing the stability of pharmaceutical compounds include temperature, humidity, light, and pH. As this compound is a prodrug, the stability of the linkage between d-amphetamine and the ligand is a critical parameter to evaluate. Forced degradation studies are essential to identify potential degradation pathways and vulnerable aspects of the molecule.
Q4: How should I approach stability testing for this compound?
A4: A systematic approach to stability testing is recommended. This should begin with forced degradation studies (stress testing) to understand the intrinsic stability of the molecule. These studies expose the compound to harsh conditions (e.g., high heat, acid/base hydrolysis, oxidation, photolysis) to rapidly identify degradation products and pathways. Following this, long-term and accelerated stability studies under ICH (International Council for Harmonisation) conditions should be conducted on the active pharmaceutical ingredient (API) and its formulated product.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible solubility data | Insufficient equilibration time. | The saturation shake-flask method, a gold standard, often requires 24 to 48 hours or even longer to reach equilibrium. It is advisable to measure concentration at multiple time points (e.g., 24, 48, 72 hours) to ensure a plateau has been reached. |
| Temperature fluctuations. | Use a calibrated, temperature-controlled incubator or water bath. Solubility can be highly sensitive to temperature changes. | |
| Incorrect sample separation. | After equilibration, solid and liquid phases must be carefully separated. Centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is a reliable method. | |
| Precipitation of the compound upon dilution or pH adjustment | The compound is a weak base or acid. | As an amphetamine derivative, this compound is likely a weak base. Its solubility will decrease as the pH increases towards and above its pKa. Always check the pH of the final solution. |
| Change in solvent composition. | When diluting a stock solution (e.g., from DMSO into an aqueous buffer), ensure the final concentration of the organic solvent is low enough to not cause precipitation. | |
| Low aqueous solubility | Intrinsic property of the molecule. | Determine the pH-solubility profile to find the pH of maximum solubility. For weak bases, this will be at a lower pH. |
| Formation of a less soluble polymorph. | Characterize the solid form of the compound before and after the solubility experiment using techniques like XRPD (X-ray powder diffraction) or DSC (Differential Scanning Calorimetry). |
Stability Issues
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation observed in solution | Hydrolysis at specific pH values. | This compound, as a potential prodrug, may be susceptible to hydrolysis. Conduct stability studies in buffers across a wide pH range (e.g., pH 2, 7, 10) to determine the pH of maximum stability. |
| Oxidation. | The presence of oxygen can lead to degradation. Prepare solutions in degassed buffers and consider storing samples under an inert atmosphere (e.g., nitrogen or argon). Including an antioxidant in the formulation could be a potential solution. | |
| Appearance of new peaks in HPLC analysis during a stability study | Chemical degradation of the compound. | Perform forced degradation studies to intentionally generate degradation products. This helps in developing a stability-indicating analytical method capable of resolving the parent compound from all potential degradants. |
| Interaction with excipients. | If working with a formulation, assess the compatibility of this compound with all excipients individually and in combination. | |
| Photodegradation (discoloration or degradation upon light exposure) | The molecule contains a chromophore that absorbs UV or visible light. | Conduct photostability studies as per ICH Q1B guidelines. If the compound is found to be light-sensitive, it must be protected from light during manufacturing and storage. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
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Preparation: Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, and 6.8) to represent physiological conditions.
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Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed, clear container (e.g., glass vial). "Excess" means that undissolved solid should be visible.
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Equilibration: Place the containers in a shaker bath set to a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a predetermined period (start with 48 hours).
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Phase Separation: After equilibration, allow the samples to settle. Carefully withdraw an aliquot of the supernatant after centrifugation (e.g., 15 minutes at 14,000 rpm) and/or filtration using a syringe filter (e.g., 0.22 µm PVDF).
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Analysis: Dilute the clear supernatant with a suitable mobile phase and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
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Confirmation: Repeat the concentration measurement at a later time point (e.g., 72 hours) to confirm that equilibrium has been reached. The solubility is the mean of the plateau concentrations.
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol outlines a typical forced degradation study to investigate the intrinsic stability of this compound.
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).
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Stress Conditions:
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Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 80 °C.
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Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and heat at 80 °C.
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Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide and keep at room temperature.
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Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 80 °C).
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Photodegradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
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Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Preparation: Before analysis, neutralize the acidic and basic samples.
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Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
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Data Evaluation: Calculate the percentage of degradation for each condition. If significant degradation is observed, attempt to identify the major degradation products using techniques like LC-MS.
Data Presentation
Disclaimer: The following tables contain illustrative data as specific experimental values for this compound are not publicly available. These tables serve as a template for presenting experimental results.
Table 1: pH-Solubility Profile of this compound at 37 °C
| pH | Solubility (mg/mL) | Standard Deviation |
| 1.2 | 15.2 | 0.8 |
| 4.5 | 8.5 | 0.5 |
| 6.8 | 1.1 | 0.2 |
| 7.4 | 0.4 | 0.1 |
Table 2: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solubility Category | Approximate Solubility (mg/mL) |
| Water | Sparingly soluble | ~1 |
| Ethanol | Soluble | >30 |
| DMSO | Freely Soluble | >100 |
| 0.1 N HCl | Freely Soluble | >100 |
| Phosphate Buffer (pH 7.4) | Slightly soluble | ~0.4 |
Table 3: Summary of Forced Degradation Study of this compound
| Stress Condition | Duration | % Degradation | No. of Degradants |
| 0.1 N HCl (80 °C) | 8 hours | 12.5% | 2 |
| 0.1 N NaOH (80 °C) | 4 hours | 25.1% | 3 |
| 3% H₂O₂ (RT) | 24 hours | 8.2% | 1 |
| Heat (80 °C, solution) | 24 hours | 4.5% | 1 |
| Photolysis (ICH Q1B) | 7 days | 18.9% | 2 |
Visualizations
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Decision Tree for Troubleshooting Solubility Issues.
Caption: Workflow for a Forced Degradation Study.
References
Technical Support Center: Optimizing Lomardexamfetamine Dosage for Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lomardexamfetamine and its analogues (lisdexamfetamine, d-amphetamine) in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as KP 106) is an orally active central nervous system stimulant. It is comprised of d-amphetamine and a ligand. While the precise mechanism of action is not fully elucidated, it is believed to function similarly to other amphetamines. Its primary mechanism involves blocking the reuptake of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) into the presynaptic neuron and increasing the release of these monoamines into the extraneuronal space. This leads to increased catecholamine transmission, which can modulate behaviors such as attention, impulsivity, and locomotor activity.
Q2: What are the common behavioral assays used to assess the effects of this compound?
Given its mechanism of action, this compound and its analogues are typically evaluated in assays that measure:
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Locomotor Activity: Open Field Test (OFT) is commonly used to assess general activity levels and exploratory behavior.[1][2][3]
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Attention and Impulsivity: The 5-Choice Serial Reaction Time Task (5-CSRTT) is a key assay for measuring sustained attention and impulsive or compulsive behaviors.[4][5]
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Learning and Memory:
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Spatial Memory: Morris Water Maze (MWM) and Y-Maze are used to evaluate spatial learning and memory.
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Recognition Memory: The Novel Object Recognition (NOR) task assesses the ability to recognize a previously encountered object.
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Q3: What is a typical starting dose for this compound in rodent models?
For d-amphetamine, a low effective dose in rats is considered to be in the range of 0.1-0.4 mg/kg. For lisdexamfetamine (B1249270) in rats, a dose of 4.5 mg/kg has been shown to significantly increase locomotion and improve spatial memory. It is crucial to perform a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal strain, as effects can follow an inverted-U shaped curve.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Behavioral Response | 1. Individual differences in drug metabolism. 2. Variations in handling and experimental procedures. 3. Environmental stressors affecting animal behavior. | 1. Increase sample size to account for individual variability. 2. Ensure consistent handling, dosing times, and testing conditions for all subjects. 3. Acclimate animals to the testing room and apparatus before the experiment. |
| No Effect at Expected Doses | 1. Dose is too low to elicit a response. 2. Incorrect route of administration or timing. 3. Acute tolerance to the drug's effects. | 1. Conduct a dose-response study with a wider range of doses. 2. Verify the appropriate administration route (e.g., oral gavage, intraperitoneal injection) and ensure dosing occurs at a time point relevant to the drug's pharmacokinetic profile and the behavioral test. 3. Consider the potential for acute tolerance, especially with repeated testing. |
| Ceiling or Floor Effects | 1. The behavioral task is too easy or too difficult for the animals, masking drug effects. 2. The selected dose is at the extreme of the dose-response curve. | 1. Adjust the difficulty of the task (e.g., in 5-CSRTT, shorten the stimulus duration to increase attentional load). 2. Test a wider range of doses to identify a dose that produces a submaximal response, allowing for the detection of both enhancements and impairments. |
| Stereotypy or Hyperactivity Interfering with Task Performance | 1. The dose is too high, leading to non-specific increases in motor activity that disrupt performance in cognitive tasks. | 1. Lower the dose to a range that enhances cognitive function without inducing excessive locomotor activity or repetitive behaviors. 2. Carefully observe and score for stereotyped behaviors to correlate with cognitive performance. |
| Contradictory Results Compared to Literature | 1. Differences in animal strain, age, or sex. 2. Subtle variations in the experimental protocol. 3. Differences in the formulation of the drug. | 1. Report the specific strain, age, and sex of the animals used. 2. Provide a detailed description of the experimental protocol to ensure reproducibility. 3. Ensure the source and purity of the this compound are consistent. |
Quantitative Data Summary
Table 1: Effective Doses of d-Amphetamine and Lisdexamfetamine in Rodent Behavioral Assays
| Compound | Species | Behavioral Assay | Effective Dose Range (mg/kg) | Observed Effects | Reference(s) |
| d-Amphetamine | Rat | Locomotor Activity | 0.2 - 1.5 | Increased locomotor activity | |
| 4.5 - 13.5 | Decreased locomotor activity | ||||
| 5-Choice Serial Reaction Time Task | 0.3 - 1.0 | Increased premature and perseverative responding | |||
| 1.0 | Increased percent correct responses | ||||
| Effort-Based Decision Making | 0.5 (moderate) | Increased willingness to exert effort | |||
| >0.5 (high) | Decreased willingness to exert effort | ||||
| Lisdexamfetamine | Rat | Locomotor Activity | 4.5 | Significantly increased locomotor activity (from 75-180 min post-administration) | |
| Y-Maze | 4.5 | Improved spatial working and recognition memory | |||
| Morris Water Maze | Not specified | Improved spatial working memory | |||
| d-Amphetamine | Mouse | 5-Choice Serial Reaction Time Task | 0.3 | Improved signal detection, hit rate, and response accuracy | |
| 0.5 | Improved accuracy in low-attentive subgroup | ||||
| 1.0 | Increased premature responses |
Experimental Protocols
Protocol 1: Open Field Test (OFT) for Locomotor Activity
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Apparatus: A square arena (e.g., 50 x 50 x 50 cm) with a defined central zone. The arena should be made of a non-porous material for easy cleaning.
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Animal Preparation:
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Handle animals for several days prior to testing to reduce stress.
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Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes). The timing should be consistent across all animals.
-
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Procedure:
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Gently place the animal in the center of the open field arena.
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Allow the animal to explore freely for a set duration (e.g., 5-15 minutes).
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Record the session using a video camera mounted above the arena.
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Between trials, thoroughly clean the arena with 70% ethanol (B145695) to remove olfactory cues.
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Data Analysis:
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Use an automated video tracking system to analyze locomotor activity.
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Key parameters to measure include:
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Total distance traveled.
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Time spent in the center zone vs. periphery (thigmotaxis).
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Rearing frequency.
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Instances of stereotyped behaviors (e.g., repetitive sniffing, head weaving).
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Protocol 2: 5-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity
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Apparatus: An operant conditioning chamber with five apertures arranged horizontally, a food magazine for reward delivery, and a house light.
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Training:
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Animals are typically food-restricted to maintain motivation.
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Gradually train the animals to associate a brief light stimulus in one of the five apertures with a food reward upon a correct nose-poke response. This involves several stages of shaping.
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Training continues until a stable baseline of performance is achieved (e.g., >80% accuracy, <20% omissions).
-
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Procedure:
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Administer this compound or vehicle prior to the testing session.
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A standard session consists of a set number of trials (e.g., 100).
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Each trial begins with an inter-trial interval (ITI). A brief light stimulus is then presented in one of the five apertures.
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A correct response (nose-poking the illuminated aperture) results in a food reward.
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An incorrect response (poking an unlit aperture) or an omission (no response) results in a time-out period.
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Data Analysis:
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Accuracy (%): (Number of correct responses / (Number of correct + incorrect responses)) * 100. This is a measure of attention.
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Omissions (%): (Number of omitted trials / Total number of trials) * 100. This can indicate changes in motivation or attention.
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Premature Responses: Number of responses during the ITI. This is a measure of impulsivity.
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Perseverative Responses: Repeated pokes into an aperture after a correct or incorrect response. This is a measure of compulsive behavior.
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Response Latency: Time taken to make a correct response.
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Visualizations
References
- 1. Frontiers | Effects of Lisdexamfetamine, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine [frontiersin.org]
- 2. Effects of Lisdexamfetamine, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 4. Sub-optimal performance in the 5-choice serial reaction time task in rats was sensitive to methylphenidate, atomoxetine and d-amphetamine, but unaffected by the COMT inhibitor tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of Lomardexamfetamine
Welcome to the technical support center for lomardexamfetamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments aimed at improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential challenges regarding oral bioavailability?
This compound (also known as KP 106) is an orally active central nervous system stimulant. It is composed of d-amphetamine conjugated to a specific ligand.[1] While specific data on its physicochemical properties are limited in publicly available literature, compounds of this nature may face challenges with oral bioavailability due to factors such as poor aqueous solubility, susceptibility to first-pass metabolism, or efflux by intestinal transporters.[2][3][4]
Q2: What general strategies can be employed to improve the oral bioavailability of a compound like this compound?
Several formulation and medicinal chemistry strategies can be utilized.[3]
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Formulation Approaches: These include the use of lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), creating solid dispersions with hydrophilic polymers, developing nanoparticle formulations to increase surface area, and using cyclodextrin (B1172386) complexation to enhance solubility.
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Medicinal Chemistry Approaches: The prodrug strategy is a key approach where the drug molecule is chemically modified to improve its absorption and/or protect it from premature metabolism. This compound itself is a prodrug of d-amphetamine. Further modifications to the ligand could potentially fine-tune its pharmacokinetic profile.
Q3: How does food intake typically affect the bioavailability of amphetamine-based drugs?
Food can have variable effects on drug absorption. For some amphetamine formulations, administration with a high-fat meal has been shown to prolong the time to reach maximum plasma concentration (Tmax) without significantly altering the overall drug exposure (AUC). However, the specific impact of food on this compound absorption would need to be determined experimentally. Physiological changes induced by food, such as alterations in gastric pH, delayed gastric emptying, and increased bile secretion, can influence drug dissolution and absorption.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Possible Causes & Suggested Solutions
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor aqueous solubility of this compound. | 1. Characterize Solubility: Determine the pH-solubility profile of your compound. 2. Formulation Strategies: a. Develop a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) (see Experimental Protocol 1). b. Prepare a micronized or nanosized suspension to increase the surface area for dissolution. c. Create a solid dispersion with a hydrophilic polymer. d. Investigate cyclodextrin complexation to enhance aqueous solubility. |
| Low dissolution rate in gastrointestinal fluids. | 1. Enhance Dissolution: a. Reduce particle size through micronization or nanosizing. b. Utilize amorphous solid dispersions. c. Employ solubility-enhancing excipients. |
| High first-pass metabolism. | 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes to understand the extent of metabolism. 2. Prodrug Modification: As this compound is a prodrug, consider if the ligand can be further modified to mask the metabolic site more effectively. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. In Vitro Transporter Assays: Use Caco-2 cell monolayers to determine if this compound is a substrate for efflux transporters. 2. Co-administration with Inhibitors: In preclinical studies, co-administer with a known P-gp inhibitor (e.g., verapamil, though clinical relevance needs consideration) to confirm the role of efflux. |
| High inter-individual variability. | 1. Standardize Experimental Conditions: Ensure consistent fasting periods, dosing times, and animal handling procedures. 2. Formulation Optimization: A robust and stable formulation, such as a well-characterized SEDDS, can help minimize variability arising from physiological differences between animals. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration
This table illustrates potential improvements in this compound bioavailability with different formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 20 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 (Reference) |
| Micronized Suspension | 20 | 250 ± 40 | 1.5 ± 0.5 | 1100 ± 180 | 183 |
| Solid Dispersion | 20 | 400 ± 60 | 1.0 ± 0.3 | 1800 ± 250 | 300 |
| SEDDS Formulation | 20 | 650 ± 85 | 0.75 ± 0.2 | 2700 ± 310 | 450 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Experimental Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of this compound.
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497) to select components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, construct ternary phase diagrams with different proportions of the selected oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
-
Preparation of the SEDDS Formulation:
-
Mix the selected components in the optimal ratio determined from the phase diagram.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument.
-
Self-Emulsification Time: Assess the time taken for the SEDDS to form a clear emulsion upon gentle agitation in an aqueous medium.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a suitable dissolution apparatus to compare the release profile of the SEDDS formulation with that of the unformulated drug.
-
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating a SEDDS formulation.
References
Technical Support Center: Overcoming Lomardexamfetamine Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming Lomardexamfetamine resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing signs of resistance. How can I confirm this?
A1: The first step is to quantify the change in drug sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your current cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[1]
To confirm resistance, you should perform a cell viability assay, such as the MTT or Resazurin assay.[2][3] This involves treating both the parental and the suspected resistant cells with a range of this compound concentrations for a set period (e.g., 72 hours).
Q2: What are the common mechanisms that could be causing this compound resistance in my cell lines?
A2: Drug resistance in cancer cells is a complex issue that can arise from various mechanisms.[4][5] Some of the most common causes include:
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration and effectiveness.
-
Alterations in the Drug Target: Mutations in the target protein of this compound can prevent the drug from binding effectively, rendering it inactive.
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound. For example, if this compound targets the MAPK pathway, cells might upregulate the PI3K/Akt pathway to maintain proliferation and survival.
-
Enhanced DNA Repair Mechanisms: If this compound induces DNA damage, resistant cells may have enhanced their DNA repair capabilities, allowing them to survive the treatment.
-
Changes in Drug Metabolism: Cells can alter their metabolism to inactivate this compound more rapidly.
Q3: How can I investigate which mechanism is responsible for the resistance I'm observing?
A3: A systematic approach is necessary to pinpoint the resistance mechanism. Here are some key experiments:
-
Western Blotting: To check for overexpression of drug efflux pumps (e.g., P-glycoprotein) or changes in the expression levels of proteins in key signaling pathways (e.g., p-Akt, p-ERK).
-
Gene Sequencing: To identify potential mutations in the gene that codes for the drug target of this compound.
-
Drug Combination Studies: Using inhibitors of suspected resistance pathways (e.g., a PI3K inhibitor) in combination with this compound can help determine if a bypass pathway is activated. A synergistic effect would suggest this mechanism is at play.
Q4: Are there any strategies to overcome this compound resistance?
A4: Yes, several strategies can be employed to combat resistance:
-
Combination Therapy: This is a widely used approach. By targeting multiple pathways simultaneously, you can often overcome resistance. For instance, combining this compound with an inhibitor of a bypass pathway (like the PI3K/Akt pathway) can restore sensitivity.
-
Novel Drug Formulations: Using drug delivery systems, such as nanoparticles, can help to increase the intracellular concentration of this compound and overcome efflux pump-mediated resistance.
-
Targeting the Tumor Microenvironment: The microenvironment of the tumor can contribute to drug resistance. Modulating the tumor microenvironment may help to resensitize cells to treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values between experiments. | Cell passage number is too high, leading to genetic drift. Inconsistent cell seeding density. | Use cells within a consistent and low passage number range. Ensure accurate and consistent cell counting and seeding for each experiment. |
| High background in cell viability assays. | Contamination of cell culture. Reagent issues. | Regularly check cultures for contamination. Prepare fresh reagents and ensure proper storage. |
| No synergistic effect observed in combination therapy. | The chosen combination may not target the primary resistance mechanism. Suboptimal drug concentrations used. | Investigate other potential resistance pathways. Perform a dose-matrix experiment to identify optimal concentrations for synergy. |
| Difficulty in generating a resistant cell line. | The drug concentration is too high, causing excessive cell death. Insufficient duration of drug exposure. | Start with a lower concentration of this compound and gradually increase it over time. Be patient, as developing resistance can take several weeks to months. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Cell Line A | 0.5 | 10.2 | 20.4 |
| Cell Line B | 1.2 | 25.8 | 21.5 |
Table 2: Effect of Combination Therapy on Resistant Cell Line A
| Treatment | IC50 of this compound (µM) |
| This compound alone | 10.2 |
| This compound + PI3K Inhibitor (1 µM) | 1.5 |
| This compound + Efflux Pump Inhibitor (5 µM) | 9.8 |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media from the wells and add 100 µL of fresh media containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, P-glycoprotein, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Hypothetical signaling pathway for this compound and a potential bypass mechanism.
Caption: Workflow for confirming this compound resistance in a cell line.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 3. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Lomardexamfetamine
Disclaimer: The following technical support guide is for illustrative purposes only. The substance "Lomardexamfetamine" is not a recognized chemical compound, and all data, protocols, and troubleshooting advice provided are hypothetical. This content is intended to serve as a template and should not be used for actual laboratory work.
Technical Support Center: this compound
This guide provides best practices for the storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is sensitive to light and moisture. For long-term storage, it should be kept in a tightly sealed, amber glass vial at -20°C. For short-term storage (up to one week), it can be stored at 4°C, protected from light.
Q2: How do I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO (Dimethyl sulfoxide) and ethanol. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. Vortex briefly to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound is less stable in aqueous solutions. It is recommended to prepare fresh dilutions in your experimental buffer from the DMSO stock solution immediately before use. Avoid storing this compound in aqueous solutions for more than a few hours.
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
-
Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or handling.
-
Solution: Ensure the compound has been stored at the correct temperature and protected from light. Use a fresh aliquot of the stock solution for each experiment.
-
-
Possible Cause 2: Incomplete Solubilization. The compound may not be fully dissolved in the experimental medium.
-
Solution: After diluting the DMSO stock solution into your aqueous buffer, ensure the solution is mixed thoroughly. A brief sonication step may aid in solubilization.
-
Issue 2: Low cell viability in culture after treatment.
-
Possible Cause 1: High Solvent Concentration. The final concentration of DMSO in the cell culture medium may be too high, leading to cytotoxicity.
-
Solution: Ensure the final DMSO concentration does not exceed 0.1% (v/v) in your cell-based assays. Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity.
-
-
Possible Cause 2: High this compound Concentration. The concentration of this compound used may be cytotoxic to the specific cell line.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic working concentration for your cell line.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | > 25 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Stability of 10 mM this compound Stock Solution
| Storage Temperature | Stability (Time to 90% Purity) |
| -80°C | > 12 months |
| -20°C | ~ 6 months |
| 4°C | < 1 month |
| 25°C (Room Temperature) | < 48 hours |
Experimental Protocols
Protocol 1: In Vitro Neuronal Activation Assay
This protocol outlines a method for assessing the effect of this compound on the activation of cultured primary neurons.
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 24-well plate coated with poly-D-lysine.
-
Cell Culture: Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days.
-
Compound Preparation: Prepare serial dilutions of this compound from a 10 mM DMSO stock solution in pre-warmed Neurobasal medium. The final DMSO concentration should be kept constant across all conditions.
-
Treatment: Replace the culture medium with the prepared this compound solutions or a vehicle control. Incubate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
-
Immunofluorescence Staining: Following treatment, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin. Incubate with a primary antibody against a marker of neuronal activation (e.g., c-Fos), followed by an appropriate fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of c-Fos positive cells.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Validation & Comparative
A Comparative Efficacy Analysis: Lomardexamfetamine Versus D-amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of lomardexamfetamine (lisdexamfetamine) and its active metabolite, d-amphetamine. The information presented is based on available experimental data from clinical and preclinical studies, with a focus on pharmacokinetic profiles, mechanisms of action, and clinical trial methodologies.
Executive Summary
This compound is a prodrug of d-amphetamine, designed for a prolonged duration of action and a lower potential for abuse compared to immediate-release d-amphetamine. Clinical studies demonstrate that upon oral administration, this compound is enzymatically converted to d-amphetamine, resulting in a delayed time to maximum concentration (Tmax) and a similar total drug exposure (AUC) compared to an equimolar dose of d-amphetamine. While the peak subjective effects are delayed with this compound, the overall pharmacodynamic and therapeutic effects are largely comparable to d-amphetamine, albeit with a smoother onset.
Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison
The following tables summarize key quantitative data from comparative studies of this compound (lisdexamfetamine) and d-amphetamine.
Table 1: Pharmacokinetic Parameters of d-Amphetamine after Oral Administration of Lisdexamfetamine (B1249270) vs. D-amphetamine
| Parameter | Lisdexamfetamine (100 mg) | D-amphetamine (40 mg) | Reference |
| d-amphetamine Cmax (ng/mL) | 38.1 ± 7.0 | 42.1 ± 8.1 | [1] |
| d-amphetamine Tmax (h) | 3.7 ± 1.5 | 2.6 ± 1.1 | [1] |
| d-amphetamine AUC (ng·h/mL) | 836 ± 195 | 806 ± 191 | [1] |
| d-amphetamine t½ (h) | 11.7 ± 1.9 | 11.9 ± 2.2 | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Values are presented as mean ± standard deviation.
Table 2: Subjective and Physiological Effects
| Parameter | Lisdexamfetamine (100 mg) | D-amphetamine (40 mg) | Reference |
| "Drug Liking" (VAS, 0-100) | 75 ± 20 | 80 ± 17 | [1] |
| "Feeling High" (VAS, 0-100) | 70 ± 22 | 74 ± 20 | |
| Maximum Increase in Systolic BP (mmHg) | 20 ± 9 | 22 ± 8 | |
| Maximum Increase in Heart Rate (bpm) | 25 ± 9 | 27 ± 9 |
VAS: Visual Analog Scale; BP: Blood Pressure. Values are presented as mean ± standard deviation.
Experimental Protocols
Comparative Pharmacokinetic and Pharmacodynamic Study in Healthy Adults
A randomized, double-blind, placebo-controlled, crossover study was conducted to compare the pharmacokinetics and pharmacodynamics of equimolar oral doses of lisdexamfetamine (100 mg) and d-amphetamine (40 mg) in healthy adult subjects.
Study Design:
-
Participants: Healthy adult volunteers with a history of stimulant use.
-
Intervention: Single oral doses of lisdexamfetamine (100 mg), d-amphetamine (40 mg), and placebo were administered in a crossover fashion, with a washout period between each treatment.
-
Pharmacokinetic Sampling: Blood samples were collected at predose and at multiple time points postdose to determine plasma concentrations of d-amphetamine.
-
Pharmacodynamic Assessments: Subjective effects were measured using Visual Analog Scales (VAS) for "drug liking," "feeling high," and other mood states. Physiological measures included blood pressure, heart rate, and pupil diameter.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated using non-compartmental analysis. Pharmacodynamic data were analyzed using appropriate statistical methods to compare the effects of the two active treatments and placebo.
Clinical Efficacy and Safety Study in Patients with ADHD
The efficacy and safety of this compound are typically evaluated in randomized, double-blind, placebo-controlled trials in patients with Attention-Deficit/Hyperactivity Disorder (ADHD).
Study Design:
-
Participants: Children, adolescents, or adults diagnosed with ADHD according to DSM-5 criteria.
-
Intervention: Participants are randomized to receive a fixed or optimized dose of this compound, an active comparator (e.g., d-amphetamine or methylphenidate), or placebo for a specified duration (e.g., 4-8 weeks).
-
Efficacy Assessment: The primary efficacy endpoint is often the change from baseline in the ADHD Rating Scale (ADHD-RS) total score. Secondary efficacy measures may include the Clinical Global Impression (CGI) scale and other validated ADHD assessment tools.
-
Safety and Tolerability: Adverse events are systematically recorded at each study visit. Vital signs, weight, and electrocardiograms (ECGs) are monitored.
-
Data Analysis: The primary efficacy analysis is typically an analysis of covariance (ANCOVA) of the change from baseline in the ADHD-RS total score, with treatment as a factor and baseline score as a covariate.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Dopaminergic and Noradrenergic Pathways
D-amphetamine, the active metabolite of this compound, exerts its effects by increasing the synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE). This is achieved through multiple mechanisms:
-
Reuptake Inhibition: D-amphetamine competitively inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft.
-
Vesicular Release: D-amphetamine disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the release of DA and NE from synaptic vesicles into the cytoplasm.
-
Reverse Transport: D-amphetamine can induce the reverse transport of DA and NE through their respective transporters (DAT and NET), further increasing their synaptic concentrations.
-
TAAR1 Agonism: D-amphetamine is an agonist at the trace amine-associated receptor 1 (TAAR1), which modulates the activity of DAT and NET, contributing to the increased monoamine release.
Caption: Conversion of this compound to d-Amphetamine.
Caption: D-amphetamine's Mechanism of Action at the Synapse.
Caption: Typical Clinical Trial Workflow for Efficacy Comparison.
References
A Preclinical Comparison of Lomardexamfetamine and Methylphenidate in ADHD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of lomardexamfetamine and methylphenidate, two prominent psychostimulants used in the management of Attention-Deficit/Hyperactivity Disorder (ADHD). The information presented is based on available experimental data from preclinical ADHD models. It is important to note that preclinical data on this compound is limited; therefore, data from lisdexamfetamine (B1249270), a structurally related prodrug of d-amphetamine, is used as a proxy to infer the expected preclinical characteristics of this compound.
Mechanism of Action
This compound is a prodrug of d-amphetamine, while methylphenidate is a distinct chemical entity. Their primary therapeutic effects in ADHD are mediated through the modulation of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) neurotransmission in the prefrontal cortex and striatum. However, their underlying molecular mechanisms differ significantly.
d-Amphetamine (active metabolite of this compound):
-
Inhibits the reuptake of dopamine and norepinephrine by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET).
-
Promotes the release of dopamine and norepinephrine from presynaptic vesicles.
-
Inhibits the vesicular monoamine transporter 2 (VMAT-2), leading to increased cytoplasmic concentrations of dopamine and norepinephrine, which facilitates their release into the synapse.
-
May also exhibit minor monoamine oxidase (MAO) inhibitory activity.
Methylphenidate:
-
Primarily acts as a dopamine and norepinephrine reuptake inhibitor by blocking DAT and NET.[1]
-
Unlike amphetamine, it does not significantly promote the release of these neurotransmitters.[1]
-
Exhibits agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor.[1]
-
Can redistribute VMAT-2 within the neuron.[1]
Pharmacokinetic Comparison in Rats
The pharmacokinetic profiles of this compound (via its active metabolite d-amphetamine) and methylphenidate have been characterized in rats. As a prodrug, this compound is designed for a more gradual release and potentially longer duration of action compared to immediate-release formulations.
| Parameter | This compound (as d-Amphetamine) | Methylphenidate |
| Administration Route | Oral / Intranasal | Oral |
| Tmax (Time to Peak Plasma Concentration) | Delayed compared to d-amphetamine administration | ~2.2 hours |
| Bioavailability | Reduced and delayed compared to d-amphetamine | ~19% |
| Metabolism | Hydrolyzed to d-amphetamine and l-lysine | Primarily metabolized to ritalinic acid |
| Key Metabolite | d-amphetamine (active) | Ritalinic acid (inactive) |
Preclinical Efficacy in ADHD Models
The Spontaneously Hypertensive Rat (SHR) is a widely used animal model for ADHD, exhibiting key behavioral characteristics of the disorder, including hyperactivity, impulsivity, and inattention.
Locomotor Activity
Experimental Protocol: Open Field Test
-
Animals: Spontaneously Hypertensive Rats (SHR) and a normotensive control strain (e.g., Wistar-Kyoto rats).
-
Apparatus: A square or circular arena equipped with infrared beams to automatically track movement.
-
Procedure:
-
Rats are individually placed in the open field arena for a habituation period (e.g., 60 minutes).
-
Following habituation, a baseline locomotor activity is recorded for a set duration.
-
Animals are then administered the test compound (this compound, methylphenidate, or vehicle) via the appropriate route (e.g., oral gavage).
-
Locomotor activity is then recorded for a specified period post-administration (e.g., 60-120 minutes).
-
-
Measures:
-
Horizontal Activity: Total distance traveled, number of beam breaks.
-
Vertical Activity (Rearing): Number of vertical beam breaks.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Comparative Effects on Locomotor Activity in Rats
A direct comparison in freely-moving rats revealed differences in the effects of lisdexamfetamine and methylphenidate on locomotor activity in relation to dopamine efflux in the striatum.[1]
| Compound | Dose Range (oral) | Effect on Locomotor Activity | Correlation with Striatal Dopamine Efflux |
| Lisdexamfetamine | 0.5 - 4.5 mg/kg (d-amphetamine base) | Dose-dependent increase | Linear correlation; greater increases in dopamine could be achieved without significant locomotor activation compared to methylphenidate. |
| Methylphenidate | 3 - 30 mg/kg | Dose-dependent increase | Linear correlation. |
Attention and Impulsivity
Experimental Protocol: 5-Choice Serial Reaction Time Task (5-CSRTT)
-
Animals: Rats (e.g., SHR or other strains) are typically food-restricted to motivate performance.
-
Apparatus: An operant chamber with five apertures arranged on a curved wall, a food magazine on the opposite wall, and a house light.
-
Procedure (Training):
-
Animals are progressively trained to associate a brief light stimulus in one of the five apertures with a food reward delivered to the magazine upon a correct nose-poke response.
-
The stimulus duration is gradually shortened, and the inter-trial interval (ITI) is varied to increase attentional demand.
-
-
Procedure (Testing):
-
Once stable performance is achieved, the effects of test compounds are evaluated.
-
Drugs are administered prior to the test session.
-
-
Measures:
-
Accuracy (% correct): A measure of selective attention.
-
Omissions (% trials with no response): An indicator of inattention.
-
Premature responses (responses during the ITI): A measure of impulsivity.
-
Perseverative responses (repeated pokes after a correct response): A measure of compulsive behavior.
-
Correct response latency: Time taken to make a correct response.
-
Magazine latency: Time taken to collect the reward.
-
Comparative Effects on 5-CSRTT Performance
| Parameter | d-Amphetamine (proxy for this compound) | Methylphenidate |
| Accuracy (Attention) | May improve at low doses, but can be impaired at higher doses. | Can improve accuracy, particularly in animals with baseline deficits. |
| Omissions (Inattention) | Generally decreases omissions. | Can decrease omissions at therapeutic doses. |
| Premature Responses (Impulsivity) | Can increase premature responding, especially at higher doses. | Effects are more variable; may decrease or have no effect on premature responding at therapeutic doses, but can increase it at higher doses. |
| Response Latency | Generally decreases response latency. | Generally decreases response latency. |
Summary and Conclusion
Preclinical data suggests that while both this compound (inferred from lisdexamfetamine and d-amphetamine data) and methylphenidate enhance catecholaminergic neurotransmission, they do so through distinct mechanisms. This compound's active metabolite, d-amphetamine, acts as both a reuptake inhibitor and a releasing agent, whereas methylphenidate is primarily a reuptake inhibitor.
In rodent models of ADHD, both compounds demonstrate efficacy in mitigating behaviors analogous to the core symptoms of the disorder. However, there are nuances in their effects. For instance, lisdexamfetamine may achieve a therapeutic window with a greater separation between desired effects on neurotransmission and stimulant-induced hyperactivity compared to methylphenidate.
The differing pharmacokinetic and pharmacodynamic profiles of these two classes of stimulants underscore the importance of individualized treatment approaches in ADHD. Further direct comparative preclinical studies utilizing this compound are warranted to fully elucidate its unique profile and to better predict its clinical performance relative to established therapies like methylphenidate. These studies will be crucial for drug development professionals in optimizing therapeutic strategies for ADHD.
References
Validating Lomardexamfetamine's Therapeutic Potential: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lomardexamfetamine (KP106), a novel prodrug of d-amphetamine, against established treatments for Attention-Deficit/Hyperactivity Disorder (ADHD). The information presented is intended to support research and development efforts by offering a structured overview of available data on efficacy, safety, and mechanisms of action.
Introduction to this compound and ADHD Therapeutics
This compound is a central nervous system (CNS) stimulant developed by KemPharm (now Zevra Therapeutics) as a prodrug of d-amphetamine. It is designed to offer a differentiated pharmacokinetic profile compared to existing amphetamine-based ADHD treatments, potentially leading to an improved safety profile and reduced abuse potential.[1]
Standard pharmacotherapies for ADHD are broadly categorized into stimulants and non-stimulants. Stimulants, such as lisdexamfetamine (B1249270) and methylphenidate, are generally considered first-line treatments due to their high efficacy in improving core ADHD symptoms. Non-stimulants, including atomoxetine (B1665822), guanfacine (B1203898), and clonidine (B47849), offer alternative options for patients who do not respond to or tolerate stimulants.
Comparative Efficacy and Safety Data
Quantitative data from clinical trials are summarized below to facilitate a direct comparison of this compound and its alternatives. It is important to note that publicly available data for this compound is limited to early-stage clinical development.
Table 1: Stimulant Medications - Efficacy in Adults with ADHD
| Drug | Study | Primary Efficacy Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo) | Key Adverse Events (>5% and >placebo) |
| This compound (KP106) | Phase 1 (Data not publicly available in detail) | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| Lisdexamfetamine | NCT00334880 | ADHD Rating Scale IV (ADHD-RS-IV) Total Score | -18.6 (70mg) | -8.2 | Decreased appetite, insomnia, dry mouth, headache, anxiety, nausea |
| Methylphenidate (OROS) | NCT00326391 | Adult ADHD Investigator Symptom Rating Scale (AISRS) | Statistically significant improvement vs. placebo | Not specified | Headache, insomnia, decreased appetite, nausea, anxiety, dry mouth |
Table 2: Non-Stimulant Medications - Efficacy in Adults with ADHD
| Drug | Study | Primary Efficacy Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo) | Key Adverse Events (>5% and >placebo) |
| Atomoxetine | NCT00190736 | Adult ADHD Investigator Symptom Rating Scale (AISRS) | Statistically significant improvement vs. placebo | Not specified | Nausea, dry mouth, fatigue, decreased appetite, urinary hesitation, erectile dysfunction |
| Guanfacine ER | Not specified in provided results | ADHD Rating Scale IV (ADHD-RS-IV) Total Score | Statistically significant improvement vs. placebo | Not specified | Somnolence, dry mouth, fatigue, dizziness, constipation |
| Clonidine ER | Not specified in provided results | ADHD Rating Scale IV (ADHD-RS-IV) Total Score | Statistically significant improvement vs. placebo | Not specified | Somnolence, fatigue, dizziness, dry mouth, hypotension |
Note: The data presented are from representative studies and may not encompass all available clinical trial results. Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and methodologies.
Experimental Protocols
Detailed experimental protocols for pivotal clinical trials are crucial for replicating and building upon existing research. While full protocols are often proprietary, the following summarizes the key methodological aspects of representative studies for the comparator drugs.
Lisdexamfetamine (NCT00334880)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
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Participants: Adults aged 18 to 55 years with a primary diagnosis of ADHD.
-
Intervention: Participants were randomized to receive lisdexamfetamine (30, 50, or 70 mg/day) or placebo for 4 weeks.
-
Primary Outcome Measure: Change from baseline in the ADHD-RS-IV total score.
-
Key Assessments: ADHD-RS-IV, Clinical Global Impression (CGI) scale, safety and tolerability assessments.
Methylphenidate (OROS) (NCT00326391)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-titration study.
-
Participants: Adults with a diagnosis of ADHD.
-
Intervention: Patients were randomized to receive OROS methylphenidate (titrated to an optimal dose of 36, 54, 72, 90, or 108 mg/day) or placebo for 7 weeks.
-
Primary Outcome Measure: Change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.[2]
-
Key Assessments: AISRS, CGI, safety and tolerability assessments.[2]
Atomoxetine (NCT00191048)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
-
Participants: Children and adolescents (ages 6-16) with ADHD.
-
Intervention: Patients received atomoxetine (target dose of 1.2 mg/kg/day) or placebo for 8 weeks.
-
Primary Outcome Measure: Change from baseline in the ADHD-RS-IV-Parent Version: Investigator-Administered and Scored total score.
-
Key Assessments: ADHD-RS-IV, CGI, safety and tolerability assessments.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is fundamental to drug development. The following diagrams illustrate the key signaling pathways targeted by stimulant and non-stimulant ADHD medications.
Stimulant Medications: Dopamine (B1211576) and Norepinephrine (B1679862) Pathways
Stimulants like d-amphetamine (the active metabolite of this compound and lisdexamfetamine) and methylphenidate primarily exert their effects by increasing the extracellular levels of dopamine (DA) and norepinephrine (NE) in the prefrontal cortex and striatum.
Caption: Stimulant Mechanism of Action
Non-Stimulant Medications: Norepinephrine and Adrenergic Pathways
Non-stimulants like atomoxetine, guanfacine, and clonidine modulate norepinephrine signaling through different mechanisms. Atomoxetine is a selective norepinephrine reuptake inhibitor, while guanfacine and clonidine are selective α2A-adrenergic receptor agonists.
Caption: Non-Stimulant Mechanism of Action
Conclusion and Future Directions
The available preclinical and early clinical data for this compound suggest a promising profile with the potential for improved safety and reduced abuse liability compared to traditional amphetamine formulations. However, a comprehensive evaluation of its therapeutic potential requires further investigation through well-controlled Phase 2 and Phase 3 clinical trials. Direct comparative studies with both stimulant and non-stimulant alternatives will be essential to definitively establish its place in the ADHD treatment landscape. Researchers are encouraged to focus on long-term efficacy and safety, as well as the real-world impact on patient functioning and quality of life. The unique pharmacokinetic properties of this prodrug warrant further exploration to fully understand its clinical implications.
References
Reproducibility of D-Amphetamine Prodrug Effects In Vivo: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo effects of d-amphetamine prodrugs, with a focus on reproducibility. While the primary subject of interest is Lomardexamfetamine, the publicly available in vivo data on this compound is limited. Therefore, this guide utilizes the extensive data available for a well-researched d-amphetamine prodrug, lisdexamfetamine (B1249270), as a surrogate to illustrate the principles and methodologies for assessing the in vivo effects and their reproducibility. The comparisons are drawn against immediate-release d-amphetamine, the active metabolite.
Introduction to this compound
This compound (KP106) is a prodrug of d-amphetamine, meaning it is an inactive compound that is converted into the pharmacologically active d-amphetamine in the body. The therapeutic rationale behind developing prodrugs of d-amphetamine, such as this compound and lisdexamfetamine, is to modulate the pharmacokinetic profile of the active drug. This can lead to a more controlled and sustained release of d-amphetamine, potentially reducing abuse liability and improving side-effect profiles compared to immediate-release formulations.
Clinical studies on this compound have suggested an attenuated exposure to amphetamine when compared to lisdexamfetamine (Vyvanse®)[1]. This indicates a potentially differentiated pharmacokinetic profile that could translate to a unique efficacy and safety profile. However, detailed, publicly available preclinical and clinical data, particularly concerning the reproducibility of its in vivo effects, are scarce.
Comparative In Vivo Analysis: Lisdexamfetamine vs. D-Amphetamine
To understand the in vivo effects of a d-amphetamine prodrug and assess their reproducibility, we will examine data from preclinical studies comparing lisdexamfetamine to immediate-release d-amphetamine in rat models. These studies provide a robust framework for the types of experiments and data required for such an evaluation.
Pharmacokinetic Profile
The fundamental difference between a prodrug and its active form lies in their pharmacokinetic profiles. A reproducible in vivo effect is contingent on a consistent and predictable pharmacokinetic profile.
| Parameter | Lisdexamfetamine (oral) | d-Amphetamine (intraperitoneal) | Key Findings |
| Time to Maximum Plasma Concentration (Tmax) of d-amphetamine | Delayed | Rapid | Lisdexamfetamine results in a slower absorption and conversion to d-amphetamine, leading to a delayed Tmax. |
| Maximum Plasma Concentration (Cmax) of d-amphetamine | Lower | Higher | At equimolar doses, lisdexamfetamine produces a lower peak plasma concentration of d-amphetamine. |
| Area Under the Curve (AUC) of d-amphetamine | Similar | Similar | Despite differences in Cmax and Tmax, the total exposure to d-amphetamine (AUC) is comparable between the prodrug and immediate-release forms at equimolar doses. |
This table summarizes general findings from comparative pharmacokinetic studies.
In Vivo Behavioral Effects
The reproducibility of behavioral effects is a critical component of preclinical assessment. Key behavioral parameters for stimulants like d-amphetamine include locomotor activity and cognitive enhancement.
Table 1: Comparison of In Vivo Effects of Lisdexamfetamine and d-Amphetamine in Rats
| In Vivo Metric | Lisdexamfetamine (oral) | d-Amphetamine (intraperitoneal) | Reference Study |
| Locomotor Activity | Dose-dependent increase, with a delayed onset and longer duration compared to d-amphetamine. At a 1.5 mg/kg equimolar dose, produced less locomotor activation. | Dose-dependent increase with a rapid onset and shorter duration. | [2] |
| Spatial Working Memory (Y-Maze) | Improved performance at a 4.5 mg/kg dose. | No significant improvement at the doses tested. | [3] |
| Striatal Dopamine (B1211576) Efflux | Smaller but more sustained increase. | Rapid and larger increase. | [2] |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are essential.
Animals
-
Species: Male Sprague-Dawley rats.
-
Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
Drug Administration
-
Lisdexamfetamine: Administered orally (p.o.) at doses equimolar to d-amphetamine base.
-
d-Amphetamine: Administered via intraperitoneal (i.p.) injection.
Locomotor Activity Assessment
-
Rats are habituated to the testing chambers for a designated period before drug administration.
-
Following drug administration, locomotor activity is recorded using an automated activity monitoring system.
-
Data is collected in time bins (e.g., 5-minute intervals) over a period of several hours to capture the full time-course of the drug's effect.
-
Total distance traveled or the number of beam breaks are used as measures of locomotor activity.
Spatial Working Memory (Y-Maze Spontaneous Alternation)
-
The Y-maze apparatus consists of three identical arms.
-
A rat is placed in one arm and allowed to explore the maze freely for a set duration (e.g., 8 minutes).
-
The sequence of arm entries is recorded.
-
A spontaneous alternation is defined as successive entries into the three different arms.
-
The percentage of spontaneous alternations is calculated as a measure of spatial working memory.
In Vivo Microdialysis for Dopamine Efflux
-
Rats are surgically implanted with a guide cannula targeting the striatum.
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Dialysate samples are collected at regular intervals before and after drug administration.
-
The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo comparison of d-amphetamine prodrugs.
Proposed Signaling Pathway of D-Amphetamine
Caption: Simplified signaling pathway of d-amphetamine at the dopamine synapse.
Conclusion
The reproducibility of in vivo effects of a d-amphetamine prodrug like this compound is critically dependent on its pharmacokinetic profile, which in turn governs its pharmacodynamic effects. While specific data for this compound remains limited in the public domain, the extensive research on lisdexamfetamine provides a valuable blueprint for the necessary preclinical assessments.
The comparative data for lisdexamfetamine and d-amphetamine demonstrate that a prodrug approach can lead to a more gradual onset and sustained duration of action, which is reflected in both behavioral and neurochemical measures. The reproducibility of these effects can be ensured through rigorously controlled experimental protocols as outlined. For a comprehensive evaluation of this compound, similar in vivo comparative studies are warranted to elucidate its unique pharmacokinetic and pharmacodynamic profile and to establish the reproducibility of its therapeutic effects.
References
- 1. KemPharm, Inc. Announces Plans to Launch KP106 as First Oral Film Dosage Form for ADHD - BioSpace [biospace.com]
- 2. Lisdexamfetamine and immediate release d-amfetamine - differences in pharmacokinetic/pharmacodynamic relationships revealed by striatal microdialysis in freely-moving rats with simultaneous determination of plasma drug concentrations and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Lisdexamfetamine, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine [frontiersin.org]
A Comparative Analysis of Stimulant Classes for ADHD: A Cross-Validation Guide
To the intended audience of researchers, scientists, and drug development professionals: This guide was initially designed to provide a comparative cross-validation of lomardexamfetamine against other central nervous system stimulants. However, a comprehensive search for publicly available clinical trial data and detailed experimental protocols for this compound (also known as KP106) did not yield sufficient information for a robust comparison. The development of this compound, a prodrug of d-amphetamine, was initiated by KemPharm with a Phase 1 clinical trial announced in 2009. Subsequent public communications from the company have focused on other product candidates, suggesting that the development of this compound was likely discontinued.
In lieu of a direct analysis of this compound, this guide provides a detailed cross-validation of three prominent stimulants used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD): Lisdexamfetamine (B1249270) , Dextroamphetamine , and Methylphenidate . This comparison is structured to meet the core requirements of data-driven analysis, detailed methodologies, and visual representation of key pathways and workflows.
Overview of Compared Stimulants
Lisdexamfetamine , a prodrug of dextroamphetamine, is designed for a prolonged-release profile, aiming to offer a smoother therapeutic effect and potentially reduced abuse liability.[1][2] Dextroamphetamine , the active metabolite of lisdexamfetamine, is a potent central nervous system stimulant. Methylphenidate is another widely prescribed stimulant for ADHD, with a different mechanism of action compared to amphetamines.[3]
Comparative Pharmacokinetics
The pharmacokinetic profiles of these stimulants are crucial to their clinical effects, including onset and duration of action. The following table summarizes key pharmacokinetic parameters.
| Parameter | Lisdexamfetamine (oral) | Dextroamphetamine (oral, immediate-release) | Methylphenidate (oral, immediate-release) |
| Active Moiety | d-amphetamine | d-amphetamine | d,l-threo-methylphenidate |
| Time to Peak Plasma Concentration (Tmax) | ~3.5 hours (for d-amphetamine)[4] | ~3.3 hours[2] | ~1-2 hours |
| Half-life (t½) | < 1 hour (prodrug); 10-12 hours (d-amphetamine) | ~10-12 hours | ~2-3 hours |
| Bioavailability | ~96.4% (as d-amphetamine) | ~90% | ~30% (variable) |
| Metabolism | Hydrolysis in red blood cells to d-amphetamine and l-lysine. | Hepatic (CYP2D6) | Hepatic (carboxylesterase 1) |
Experimental Protocol: Pharmacokinetic Analysis of Lisdexamfetamine vs. Dextroamphetamine
A randomized, double-blind, placebo-controlled, crossover study was conducted in 24 healthy subjects to compare the pharmacokinetics of equimolar doses of lisdexamfetamine (100 mg) and d-amphetamine (40 mg).
-
Study Design: Crossover, with each subject receiving lisdexamfetamine, d-amphetamine, and placebo in a randomized order, separated by a washout period.
-
Participants: Healthy adult volunteers.
-
Intervention: Single oral doses of 100 mg lisdexamfetamine, 40 mg d-amphetamine, or placebo.
-
Sampling: Blood samples were collected at predefined intervals post-administration to measure plasma concentrations of amphetamine.
-
Analysis: Pharmacokinetic parameters (Tmax, Cmax, AUC, t½) were determined using compartmental modeling.
The study found that while the maximal concentrations and total exposure (AUC) were similar, the increase in plasma amphetamine concentrations had a longer lag time and a later peak time after lisdexamfetamine administration compared to d-amphetamine.
Comparative Efficacy and Safety
A network meta-analysis of 133 randomized controlled trials provides a broad overview of the comparative efficacy and tolerability of various ADHD medications.
| Outcome | Lisdexamfetamine vs. Placebo | Dextroamphetamine vs. Placebo | Methylphenidate vs. Placebo | Amphetamines vs. Methylphenidate (Adults) |
| Efficacy (Clinician-rated ADHD symptoms, SMD) | -1.02 (in amphetamine class) | -1.02 (in amphetamine class) | -0.78 | Amphetamines showed greater efficacy |
| Tolerability (Dropout due to adverse events, OR) | 2.30 (in amphetamine class) | 2.30 (in amphetamine class) | 2.39 | Generally comparable |
| Common Adverse Events | Decreased appetite, insomnia, headache | Decreased appetite, insomnia, headache | Decreased appetite, insomnia, abdominal pain | Weight loss and insomnia more common with amphetamines |
SMD: Standardized Mean Difference; OR: Odds Ratio.
Mechanism of Action and Signaling Pathways
Stimulants primarily exert their effects by modulating the neurotransmission of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the prefrontal cortex and other brain regions associated with attention and executive function.
Signaling Pathway: Amphetamine Action
Amphetamines, including dextroamphetamine, increase the levels of dopamine and norepinephrine in the synaptic cleft through a dual mechanism: blocking their reuptake via the dopamine transporter (DAT) and norepinephrine transporter (NET), and promoting their release from presynaptic vesicles.
References
- 1. Pharmacokinetics and Pharmacodynamics of Lisdexamfetamine Compared with D-Amphetamine in Healthy Subjects | CoLab [colab.ws]
- 2. Lisdexamfetamine - Wikipedia [en.wikipedia.org]
- 3. Mednet - CME, CHE | Combining Dopaminergic and Noradrenergic Strategies in ADHD Management [mednet.ca]
- 4. go.drugbank.com [go.drugbank.com]
Investigating the Off-Target Profile of Lomardexamfetamine: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding a drug candidate's off-target effects is paramount to predicting its safety profile and clinical utility. This guide provides a comparative framework for investigating the off-target effects of the novel central nervous system stimulant, lomardexamfetamine, in relation to established ADHD medications. Due to the limited publicly available data on this compound, this guide presents a hypothetical investigational workflow, contrasting it with the known off-target profiles of methylphenidate, lisdexamfetamine (B1249270), and atomoxetine.
This compound is an investigational prodrug of d-amphetamine, being developed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its primary mechanism of action is expected to be similar to other amphetamines, involving the blockage of dopamine (B1211576) and norepinephrine (B1679862) reuptake and increasing their release into the synaptic cleft.[3][4][5] While this on-target activity is crucial for therapeutic efficacy, a thorough investigation into its off-target interactions is necessary to build a comprehensive safety profile.
Comparative Off-Target Binding Profiles
A critical initial step in characterizing a new chemical entity is to screen it against a panel of known receptors, transporters, ion channels, and enzymes to identify potential off-target interactions. The following table presents a hypothetical off-target binding profile for this compound, based on its nature as a d-amphetamine prodrug, alongside the known off-target data for methylphenidate, lisdexamfetamine (which is also a prodrug of d-amphetamine), and the non-stimulant atomoxetine.
| Target | This compound (Hypothetical Ki [nM]) | Methylphenidate (Ki [nM]) | Lisdexamfetamine (as d-amphetamine) (Ki [nM]) | Atomoxetine (Ki [nM]) | Potential Clinical Implication of Off-Target Binding |
| Primary Targets | |||||
| Dopamine Transporter (DAT) | <10 | 14.1 | 24.8 | 1290 | Efficacy in ADHD, abuse potential |
| Norepinephrine Transporter (NET) | <20 | 39.4 | 3.9 | 5 | Efficacy in ADHD, cardiovascular effects |
| Key Off-Targets | |||||
| Serotonin (B10506) Transporter (SERT) | >1000 | 2580 | 1860 | 77 | Mood changes, serotonin syndrome risk with co-medication |
| Sigma-1 Receptor | 500 - 1000 | 134 | >10000 | 143 | Potential for neuropsychiatric side effects |
| Alpha-2A Adrenergic Receptor | >1000 | >10000 | >10000 | 36 | Sedation, blood pressure changes |
| 5-HT2A Receptor | >1000 | 5400 | >10000 | 120 | Potential for mood and sleep disturbances |
| Muscarinic M1 Receptor | >10000 | >10000 | >10000 | 980 | Anticholinergic side effects (dry mouth, constipation) |
Note: The Ki values for this compound are hypothetical and for illustrative purposes only. Data for other compounds are compiled from publicly available literature and databases.
Experimental Protocols for Off-Target Investigation
A comprehensive assessment of off-target effects involves a tiered approach, starting with in vitro screening and progressing to in vivo safety pharmacology studies.
Radioligand Binding Assays
Radioligand binding assays are a high-throughput method to determine the affinity of a compound for a wide range of molecular targets.
Objective: To determine the binding affinity (Ki) of this compound and its active metabolite, d-amphetamine, across a panel of receptors, ion channels, and transporters.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target of interest are prepared from cultured cells or tissue homogenates.
-
Assay Setup: In a 96-well plate, a fixed concentration of a specific radioligand for the target is incubated with the cell membranes and varying concentrations of the test compound (this compound or d-amphetamine).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration and Washing: The mixture is rapidly filtered through a filter mat to separate bound from unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Kinase Inhibition Assays
Kinase profiling is essential as off-target kinase inhibition can lead to a variety of adverse effects.
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Assay Principle: A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is used to measure the amount of ADP produced during the kinase reaction.
-
Assay Setup: In a 96-well plate, the test compound (this compound) at various concentrations is pre-incubated with a specific kinase and its substrate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination and Detection: After a set incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.
In Vivo Safety Pharmacology Studies
Following in vitro characterization, in vivo studies are conducted to evaluate the physiological consequences of on- and off-target engagement in a whole animal model, as mandated by regulatory guidelines such as ICH S7A and S7B.
Objective: To assess the effects of this compound on the central nervous, cardiovascular, and respiratory systems in a relevant animal model (e.g., rat or non-human primate).
Methodology:
-
Central Nervous System (CNS) Assessment: A functional observational battery (FOB) or Irwin test is performed to systematically assess behavioral and physiological changes, including effects on motor activity, coordination, and reflexes.
-
Cardiovascular Assessment: Telemetered animals are used to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters without the confounding effects of anesthesia or restraint.
-
Respiratory Assessment: Respiratory rate and tidal volume are measured using whole-body plethysmography in conscious, unrestrained animals.
-
Dose Selection: A range of doses, including and exceeding the expected therapeutic exposure, are evaluated.
-
Data Analysis: Physiological parameters are compared between treated and vehicle control groups to identify any statistically significant and dose-dependent effects.
Visualizing the Investigative Workflow and Pathways
To better illustrate the processes involved in investigating off-target effects, the following diagrams have been generated using Graphviz.
Caption: Workflow for investigating this compound's off-target effects.
Caption: Primary and potential off-target signaling of this compound.
Caption: Logical relationships in off-target effect investigation.
Conclusion
A thorough and systematic investigation of off-target effects is a cornerstone of modern drug development. While specific data for this compound is not yet in the public domain, the established methodologies for off-target screening and safety pharmacology provide a clear path forward for its evaluation. By comparing its emerging profile with that of well-characterized ADHD medications, researchers can gain valuable insights into its potential therapeutic window and overall safety. This comparative approach will be instrumental in guiding the clinical development of this compound and ensuring its potential benefits outweigh its risks for patients with ADHD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical pharmacokinetics, pharmacology and toxicology of lisdexamfetamine: a novel d-amphetamine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on lisdexamfetamine [medsafe.govt.nz]
- 4. Lisdexamfetamine: chemistry, pharmacodynamics, pharmacokinetics, and clinical efficacy, safety, and tolerability in the treatment of binge eating disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of lisdexamfetamine and its application to treatment on drug addiction [cjpt.magtechjournal.com]
A Researcher's Guide to Control Experiments for Lomardexamfetamine (d-amphetamine prodrug) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for preclinical and clinical studies of Lomardexamfetamine, a prodrug of d-amphetamine. Given the limited publicly available data on this compound, this document leverages the extensive research on its active metabolite, d-amphetamine, to propose a robust framework for experimental design. The inclusion of rigorous controls is paramount to ensure the validity, reliability, and interpretability of scientific findings.
Preclinical Evaluation: In Vitro and In Vivo Models
Preclinical studies are fundamental for elucidating the mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile of a novel compound like this compound. Appropriate controls are critical for isolating the specific effects of the drug from other variables.
In Vitro Assays
In vitro experiments provide a controlled environment to investigate the molecular interactions of d-amphetamine, the active metabolite of this compound.
Table 1: In Vitro Experimental Controls for this compound Studies
| Experiment | Experimental Group | Positive Control | Negative Control | Vehicle Control | Purpose |
| Receptor Binding Assays | This compound, d-amphetamine | Known ligands for DAT, NET, SERT, VMAT2 (e.g., GBR-12909 for DAT) | Unrelated compound with no expected binding activity | Assay buffer/solvent used to dissolve compounds | To determine the binding affinity and selectivity of the active metabolite for key monoamine transporters. |
| Transporter Uptake/Release Assays | This compound, d-amphetamine | d-amphetamine, cocaine | Inactive enantiomer (l-amphetamine) or unrelated compound | Cell culture medium/buffer | To measure the functional effect on dopamine (B1211576) and norepinephrine (B1679862) uptake and efflux in cell lines expressing these transporters. |
| Cell Viability/Toxicity Assays | This compound, d-amphetamine | Known cytotoxic agent (e.g., staurosporine) | Untreated cells | Cell culture medium/solvent | To assess potential cytotoxic effects of the parent compound and its active metabolite. |
| Signaling Pathway Analysis (e.g., cAMP, pERK) | This compound, d-amphetamine | Known D1 receptor agonist (e.g., SKF-81297) | D1 receptor antagonist (e.g., SCH-23390) | Cell culture medium/buffer | To investigate the downstream signaling consequences of receptor activation by the active metabolite. |
-
Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) in appropriate culture conditions.
-
Assay Preparation: Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: On the day of the experiment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of d-amphetamine (active metabolite), a positive control (e.g., cocaine), a negative control, and a vehicle control for 10-20 minutes at 37°C.
-
Radioligand Addition: Add a known concentration of [³H]dopamine to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. Lyse the cells with a scintillation cocktail.
-
Quantification: Measure the amount of [³H]dopamine taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]dopamine uptake for each compound concentration and determine the IC₅₀ value.
In Vivo Studies
In vivo experiments in animal models are crucial for understanding the behavioral, physiological, and neurological effects of this compound in a whole organism.
Table 2: In Vivo Experimental Controls for this compound Studies
| Experiment | Experimental Group | Positive Control | Negative Control | Vehicle Control | Purpose |
| Locomotor Activity | This compound | d-amphetamine, methylphenidate | Saline or inactive substance | Vehicle used to dissolve this compound | To assess the stimulant effects on spontaneous movement. |
| Elevated Plus Maze | This compound | Anxiolytic drug (e.g., diazepam) | Anxiogenic drug (e.g., caffeine) | Vehicle | To evaluate potential anxiolytic or anxiogenic effects. |
| Forced Swim Test | This compound | Antidepressant (e.g., fluoxetine) | Saline | Vehicle | To screen for potential antidepressant-like activity. |
| Microdialysis | This compound | d-amphetamine | Saline | Vehicle | To measure extracellular levels of dopamine and norepinephrine in specific brain regions (e.g., prefrontal cortex, striatum). |
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing room for at least one hour before the experiment.
-
Habituation: Place individual rats in open-field arenas equipped with infrared beams to track movement. Allow them to habituate to the new environment for 30-60 minutes.
-
Drug Administration: Administer this compound, d-amphetamine (positive control), or vehicle control via the intended clinical route (e.g., oral gavage).
-
Data Collection: Immediately after administration, place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 2 hours).
-
Data Analysis: Analyze the locomotor activity data in time bins to observe the onset, peak, and duration of the drug's effect. Compare the activity levels between the different treatment groups.
Clinical Trial Design: Human Studies
Clinical trials are essential to determine the safety and efficacy of this compound in the target patient population, typically individuals with Attention-Deficit/Hyperactivity Disorder (ADHD).
Table 3: Clinical Trial Design and Controls for this compound in ADHD
| Trial Design | Experimental Group | Control Groups | Key Outcome Measures | Purpose |
| Randomized, Double-Blind, Placebo-Controlled, Parallel-Group | This compound (various doses) | Placebo | ADHD Rating Scale (ADHD-RS), Clinical Global Impression (CGI) scale | To establish the efficacy and safety of different doses of this compound compared to a placebo. |
| Randomized, Double-Blind, Placebo-Controlled, Crossover | This compound | Placebo | ADHD-RS, CGI scale, pharmacokinetic parameters | To compare the effects of this compound and placebo within the same subjects, reducing inter-individual variability. |
| Active-Comparator Trial | This compound | Standard-of-care ADHD medication (e.g., lisdexamfetamine, methylphenidate) | ADHD-RS, CGI scale, adverse event profiles | To compare the efficacy and tolerability of this compound to an established treatment. |
-
Participant Recruitment: Recruit a sufficient number of participants diagnosed with ADHD based on DSM-5 criteria and predefined inclusion/exclusion criteria.
-
Informed Consent: Obtain written informed consent from all participants.
-
Randomization: Randomly assign participants to receive either a specific dose of this compound or a matching placebo for the duration of the trial (e.g., 6 weeks).
-
Blinding: Ensure that both the participants and the investigators are unaware of the treatment assignments (double-blind).
-
Treatment and Monitoring: Administer the assigned treatment daily. Conduct regular safety assessments, including vital signs, electrocardiograms (ECGs), and adverse event reporting.
-
Efficacy Assessments: Evaluate ADHD symptoms at baseline and at regular intervals throughout the trial using standardized rating scales (e.g., ADHD-RS, CGI).
-
Data Analysis: At the end of the trial, unblind the treatment assignments and statistically analyze the changes in efficacy measures from baseline between the this compound and placebo groups.
Visualizing Mechanisms and Workflows
To further clarify the experimental logic and underlying biological processes, the following diagrams illustrate key concepts.
Caption: Mechanism of action of d-amphetamine, the active metabolite of this compound.
Caption: Workflow for an in vivo locomotor activity study.
Caption: Logical flow of a three-arm clinical trial.
A Meta-Analysis of Preclinical Studies on Lisdexamfetamine
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Lisdexamfetamine (B1249270) (LDX) is a pharmacologically inactive prodrug that is enzymatically converted to d-amphetamine, a central nervous system stimulant.[1][2] This unique pharmacokinetic profile, characterized by a delayed onset and extended duration of action, differentiates it from immediate-release stimulants and has prompted extensive preclinical investigation.[2][3] This guide provides a meta-analysis of key preclinical findings, comparing lisdexamfetamine's performance against other stimulants and detailing the experimental protocols used in these evaluations. The focus is on its application in models of binge-eating disorder (BED) and its abuse potential.
Mechanism of Action: A Prodrug Approach
Lisdexamfetamine's mechanism of action is indirect and relies on its conversion to d-amphetamine. This process primarily occurs through the enzymatic action of peptidases in red blood cells.[1] The resulting d-amphetamine then acts as a monoamine reuptake inhibitor and releasing agent, increasing the extracellular levels of dopamine, norepinephrine, and serotonin (B10506) in the brain. This modulation of catecholamine and serotonin systems is believed to mediate its therapeutic effects on appetite, reward, and cognitive functions like attention and impulsivity.
Comparative Efficacy in a Preclinical Model of Binge-Eating Disorder
A common preclinical model to evaluate potential treatments for BED involves inducing binge-eating behavior in rats by providing intermittent access to highly palatable food, such as chocolate. The efficacy of lisdexamfetamine has been compared to several other compounds in this model.
Experimental Protocol: Rat Model of Binge-Eating
The experimental workflow for the rat model of binge-eating disorder is a multi-stage process designed to induce and then assess binge-like consumption of palatable food. The protocol, as described in preclinical studies, can be summarized as follows:
-
Acclimation: Animals are first acclimated to the housing facilities and handling procedures to minimize stress-related variables.
-
Induction of Binge-Eating: Freely-fed rats are given unpredictable, intermittent access to a highly palatable food (e.g., ground milk chocolate) for several weeks. This schedule typically induces avid consumption of the palatable food during access periods, known as "binge sessions."
-
Pharmacological Testing: Once binge-eating behavior is established, various compounds are administered at different doses prior to the binge sessions to assess their effects on the consumption of both the palatable food and standard chow.
-
Data Analysis: The intake of the palatable food and standard chow is measured and compared between treatment groups to determine the selectivity of the drug's effect on binge-eating versus normal feeding behavior.
Quantitative Data Summary
The following table summarizes the quantitative data from a key preclinical study comparing the effects of lisdexamfetamine and other compounds on food intake in the rat binge-eating model.
| Compound | Dose Range (mg/kg) | Effect on Chocolate Bingeing | Effect on Normal Chow Intake | Selectivity for Bingeing |
| Lisdexamfetamine (LDX) | 0.1-1.5 | Dose-dependent reduction (≤ 71%) | Not significantly decreased | Selective |
| d-amphetamine | 0.1-1.0 | Dose-dependent reduction (≤ 56%) | Preferentially decreased bingeing | Selective |
| Sibutramine | 0.3-5.0 | Reduced | Reduced | Non-selective |
| Nalmefene | 0.1-1.0 | Decreased | Not reduced | Selective |
| R-baclofen | 1.0-10 | Decreased | Not reduced | Selective |
| SB-334867 (Orexin-1 Antagonist) | 3.0-30 | Decreased | Not reduced | Selective |
| Olanzapine | 0.3-3.0 | No effect | No effect | N/A |
| Rolipram | 1.0-10 | Abolished all ingestive behavior | Abolished all ingestive behavior | Non-selective |
Comparative Profile of Abuse Potential
The abuse potential of stimulants is a critical consideration. Preclinical studies have evaluated the discriminative and reinforcing properties of lisdexamfetamine in comparison to other stimulants like d-amphetamine, methylphenidate, and modafinil (B37608).
Experimental Protocols: Drug Discrimination and Self-Administration
-
Drug Discrimination: In this paradigm, animals are trained to recognize the subjective effects of a specific drug (e.g., d-amphetamine) and make a differential response to receive a reward. The ability of other drugs to "generalize" to the training drug indicates similar subjective effects.
-
Intravenous Self-Administration: This model assesses the reinforcing properties of a drug, which is a predictor of its abuse liability. Animals are trained to perform a task (e.g., press a lever) to receive an intravenous infusion of a drug.
Quantitative Data Summary
The following table summarizes the findings from a study comparing the discriminative and reinforcing effects of lisdexamfetamine and other stimulants.
| Compound | Administration Route | Generalization to d-amphetamine cue | Reinforcing Effects (Self-Administration) | Key Findings |
| Lisdexamfetamine | Oral, IP | Dose-dependent generalization, but with a delayed onset (60 min) and diminished effect at 120 min. | Did not serve as a reinforcer. | Pharmacokinetics markedly influence its discriminative effects and it lacks reinforcing properties in this model. |
| d-amphetamine | Oral, IP | Dose-dependent generalization (15 min). | Not explicitly tested in this study, but is a known reinforcer. | Standard stimulant profile with rapid onset of discriminative effects. |
| Methylphenidate | Oral, IP, IV | Dose-dependent generalization (15 min). | Maintained robust self-administration at higher doses. | Shows both discriminative and reinforcing properties typical of a stimulant with abuse potential. |
| Modafinil | IP, IV | Partial, but not full, generalization. | Did not serve as a reinforcer. | Has a different discriminative profile from d-amphetamine and lacks reinforcing effects. |
Conclusion
Preclinical meta-analysis reveals that lisdexamfetamine exhibits a distinct profile compared to other stimulants. In models of binge-eating, it selectively reduces the intake of palatable food without significantly affecting normal chow consumption, an effect attributed to its active metabolite, d-amphetamine, acting partly through α1-adrenoceptors and potentially D1 receptors. Furthermore, its unique pharmacokinetic properties as a prodrug result in a delayed and attenuated onset of subjective effects and a lack of reinforcing properties in preclinical models, suggesting a lower abuse potential compared to d-amphetamine and methylphenidate. These findings provide a strong preclinical rationale for the clinical use of lisdexamfetamine in the treatment of BED and highlight its differentiated profile within the class of stimulant medications.
References
- 1. A preclinical evaluation of the discriminative and reinforcing properties of lisdexamfetamine in comparison to D-amfetamine, methylphenidate and modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics, pharmacology and toxicology of lisdexamfetamine: a novel d-amphetamine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Disposition of Lisdexamfetamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are integral to laboratory safety and regulatory compliance. Lisdexamfetamine (B1249270), a Schedule II controlled substance, and its derivatives require meticulous handling throughout their lifecycle, including final disposal. This guide provides essential safety and logistical information, outlining a procedural framework for the proper disposal of lisdexamfetamine, ensuring the safety of personnel and adherence to federal and local regulations.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, a thorough understanding of the hazards associated with lisdexamfetamine is crucial. While some safety data sheets (SDS) indicate that lisdexamfetamine dimesylate is not classified as hazardous under the Globally Harmonized System (GHS), it is recognized as harmful if swallowed.[1] It is imperative to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.
Regulatory Framework: A Dual Mandate
The disposal of lisdexamfetamine is governed by two primary regulatory bodies in the United States: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
-
DEA Regulations: As a Schedule II controlled substance, lisdexamfetamine is subject to the DEA's stringent regulations for disposal.[2] The core principle is that the substance must be rendered "non-retrievable," meaning it cannot be transformed to a physical or chemical state or form that would allow it to be readily recovered.[3][4] Methods such as flushing or mixing with coffee grounds are not acceptable for DEA registrants.[3]
-
EPA Regulations (RCRA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste. It is essential to determine if lisdexamfetamine waste meets the criteria for a RCRA hazardous waste (e.g., by exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity, or by being a "P-listed" or "U-listed" waste). While lisdexamfetamine is not explicitly P- or U-listed, any solvents or other chemicals mixed with it could render the waste hazardous.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe and compliant disposal of lisdexamfetamine waste.
1. Waste Identification and Segregation:
-
All materials contaminated with lisdexamfetamine, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing papers, pipette tips), must be classified as lisdexamfetamine waste.
-
Segregate lisdexamfetamine waste from all other waste streams in the laboratory to prevent cross-contamination and ensure proper handling.
2. Containerization and Labeling:
-
Solid Waste: Collect solid lisdexamfetamine waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical properties of the waste.
-
Liquid Waste: Collect liquid waste containing lisdexamfetamine in a sealed, leak-proof container appropriate for the solvent used. If a flammable solvent is present, the waste must be managed as flammable hazardous waste.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "Lisdexamfetamine," and any other hazardous constituents. The date of accumulation and the name of the principal investigator or laboratory contact should also be included.
3. Consultation and Coordination:
-
Engage your institution's Environmental Health and Safety (EHS) department and the site's DEA compliance officer. They are the primary resources for determining the precise disposal pathway based on institutional policies and local regulations.
-
Provide the EHS department with the Safety Data Sheet (SDS) for lisdexamfetamine and a complete description of the waste, including all chemical components and their concentrations.
4. On-Site Storage:
-
Store sealed and labeled lisdexamfetamine waste containers in a designated, secure, and well-ventilated area. This area should be separate from general laboratory traffic.
-
Ensure secondary containment is in place to mitigate any potential leaks or spills.
5. Final Disposal:
-
The final disposal of lisdexamfetamine waste must be conducted by a licensed hazardous waste disposal contractor. This is typically arranged through your institution's EHS department.
-
The primary and recommended method for the destruction of controlled substances and many organic chemical wastes is high-temperature incineration at a permitted facility.
-
Proper documentation, including the DEA Form 41 for controlled substances, must be completed to record the disposal process.
Quantitative Data Summary
| Property | Data | Reference |
| Chemical Name | Lisdexamfetamine | |
| CAS Number | 608137-32-2 (lisdexamfetamine) | N/A |
| DEA Schedule | II | |
| Physical State | Crystalline powder (dimesylate salt) | |
| Solubility | 792 mg/mL in water (dimesylate salt) | |
| Hazard Classification | Harmful if swallowed (H302) |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of lisdexamfetamine waste in a research setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of lisdexamfetamine, thereby protecting themselves, their colleagues, and the environment, while upholding the highest standards of laboratory practice.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
